Bamirastine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[6-[3-(4-benzhydryloxypiperidin-1-yl)propylamino]imidazo[1,2-b]pyridazin-2-yl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O3/c1-31(2,30(37)38)26-22-36-28(33-26)15-14-27(34-36)32-18-9-19-35-20-16-25(17-21-35)39-29(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-8,10-15,22,25,29H,9,16-21H2,1-2H3,(H,32,34)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBRUSNNZKWTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175889 | |
| Record name | Bamirastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215529-47-8 | |
| Record name | Bamirastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215529478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamirastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAMIRASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIG10953FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bamifylline's Mechanism of Action in Bronchial Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamifylline is a methylxanthine derivative indicated for the treatment of bronchial asthma and other conditions associated with bronchospasm. Its therapeutic efficacy in promoting bronchodilation stems from a dual mechanism of action involving the antagonism of adenosine A1 receptors and the inhibition of phosphodiesterase (PDE) enzymes, with a likely selectivity for the PDE4 subtype. This guide provides an in-depth technical overview of the molecular mechanisms by which Bamifylline exerts its effects on bronchial smooth muscle, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanisms of Action
Bamifylline's bronchodilatory and anti-inflammatory effects are primarily attributed to two distinct molecular actions:
-
Adenosine A1 Receptor Antagonism: Bamifylline acts as a selective antagonist at adenosine A1 receptors. In the airways, adenosine can induce bronchoconstriction, particularly in asthmatic individuals. By blocking the A1 receptor, Bamifylline prevents adenosine-mediated signaling that leads to smooth muscle contraction.
-
Phosphodiesterase (PDE) Inhibition: As a xanthine derivative, Bamifylline inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE, particularly the PDE4 isoform prevalent in airway smooth muscle and inflammatory cells, leads to an accumulation of intracellular cAMP.
The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and relaxation of the bronchial smooth muscle. Furthermore, elevated cAMP has been shown to have anti-inflammatory effects by inhibiting the release of inflammatory mediators from mast cells and other immune cells.
Quantitative Data Summary
While specific quantitative data for Bamifylline's direct effects on human bronchial smooth muscle are limited in publicly available literature, in vivo studies on guinea pig models provide valuable insights into its potency.
| Parameter | Agonist | Bamifylline ED50 (μmol/kg i.v.) | Theophylline ED50 (μmol/kg i.v.) | Animal Model |
| Inhibition of Bronchoconstriction | Platelet-Activating Factor (PAF) | 6.5 | - | Guinea Pig |
| Inhibition of Bronchoconstriction | Histamine | 9.5 | Equiactive | Guinea Pig |
| Inhibition of Bronchoconstriction | Acetylcholine | 24.3 | - | Guinea Pig |
| Inhibition of Bronchoconstriction | Leukotriene C4 (LTC4) | 31.6 | - | Guinea Pig |
| Inhibition of Antigen-Induced Bronchoconstriction | Ovalbumin | 9.3 | 22.9 | Guinea Pig |
Data extracted from in vivo studies on guinea pigs. ED50 represents the dose required to achieve 50% of the maximal inhibitory effect on agonist-induced bronchoconstriction.
Signaling Pathways
The signaling cascades initiated by Bamifylline's dual mechanism of action are depicted below.
Experimental Protocols
The following sections outline generalized methodologies for key experiments relevant to characterizing the mechanism of action of Bamifylline.
Isolated Guinea Pig Trachea Contraction Assay
This ex vivo assay is a classical method to assess the contractile and relaxant properties of compounds on airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: Tracheal rings are suspended between two stainless steel hooks in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes. A submaximal contraction is then induced using an agonist such as histamine (e.g., 10⁻⁶ M) or methacholine.
-
Drug Addition: Once a stable contraction plateau is reached, cumulative concentrations of Bamifylline are added to the organ bath.
-
Data Acquisition and Analysis: The isometric tension is continuously recorded. The relaxant effect of Bamifylline is expressed as a percentage of the pre-contracted tension. A concentration-response curve is plotted to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Phosphodiesterase (PDE4) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Bamirastine: A Technical Guide to Molecular Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the molecular target identification and validation of Bamirastine (also known as TAK-427), a potent and selective histamine H1 receptor antagonist. The document details the quantitative analysis of its binding affinity, the experimental methodologies employed for its characterization, and the signaling pathways associated with its therapeutic action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering a detailed look into the preclinical pharmacological assessment of this antihistaminic agent.
Introduction
This compound is an imidazopyridazine derivative that has been identified as a histamine H1 receptor antagonist.[1] The identification and validation of its specific molecular target are crucial steps in understanding its mechanism of action and ensuring its therapeutic efficacy and safety. This process involves a combination of biochemical and cellular assays designed to characterize the drug-target interaction with high precision. This guide will walk through the key aspects of this process for this compound.
Molecular Target Identification
The primary molecular target of this compound has been identified as the histamine H1 receptor. This was determined through competitive radioligand binding assays, a standard method for characterizing drug-receptor interactions.
Quantitative Analysis of Target Binding
The affinity of this compound for the recombinant human histamine H1 (rhH1) receptor was quantified to establish its potency. The key parameters determined were the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
| Parameter | Value (nM) | Description | Reference |
| IC50 | 17.3 | The concentration of this compound that inhibits 50% of the specific binding of the radioligand ([3H]pyrilamine) to the rhH1 receptor. | [1] |
| Ki | 7.35 | The equilibrium dissociation constant, representing the intrinsic binding affinity of this compound for the rhH1 receptor. | [1] |
Table 1: Binding Affinity of this compound for the Human Histamine H1 Receptor
Experimental Protocols for Target Identification and Validation
A robust set of experimental protocols is essential for the accurate identification and validation of a drug's molecular target. The following sections detail the methodologies used to characterize this compound's interaction with the histamine H1 receptor.
Radioligand Binding Assay
This assay directly measures the binding of a drug to its receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (IC50 and Ki) of this compound for the recombinant human histamine H1 receptor.
Materials:
-
Membrane suspension from cells expressing recombinant human H1 receptors
-
[3H]pyrilamine (radioligand)
-
This compound (test compound)
-
Promethazine (for determining non-specific binding)
-
Assay buffer: 50 mM Tris-HCl containing 0.1% BSA, pH 7.4
-
96-well microplates
-
UnifilterTM plates GF/C (pre-treated with 0.3% polyethyleneimine)
-
Harvester for filtration
-
TopCount system for scintillation counting
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add 50 μL of the this compound dilutions or assay buffer (for total binding) or 80 μM promethazine (for non-specific binding).
-
Add 25 μL of [3H]pyrilamine (final concentration 2.75 nM) to each well.
-
Initiate the binding reaction by adding 100 μL of the membrane suspension (5 μg protein/well).
-
Incubate the mixture for 1 hour at room temperature.
-
Terminate the incubation by rapid filtration over the pre-treated UnifilterTM plates using a harvester.
-
Wash the filters three times with 50 mM Tris-HCl buffer, pH 7.4.
-
Dry the filters completely.
-
Measure the radioactivity retained on the filters using a TopCount system.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[1]
Target Validation in Cellular Systems (Conceptual Framework)
While specific cellular validation studies for this compound are not detailed in the available literature, a conceptual framework for such validation would involve functional assays to confirm that binding to the H1 receptor translates into a functional cellular response.
Example Assay: Calcium Mobilization Assay Histamine H1 receptor activation leads to an increase in intracellular calcium. A functional assay would measure the ability of this compound to inhibit this histamine-induced calcium influx.
Protocol Outline:
-
Culture cells expressing the histamine H1 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Determine the concentration-dependent inhibition by this compound.
Signaling Pathways and Visualizations
Understanding the downstream signaling cascade of the molecular target provides context for the drug's mechanism of action.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. This compound, as an antagonist, blocks the initial step of this pathway by preventing histamine from binding to and activating the H1 receptor.
Caption: this compound inhibits the Histamine H1 receptor signaling pathway.
Experimental Workflow for Target Identification
The process of identifying and characterizing the molecular target of a compound like this compound follows a logical progression from initial screening to detailed validation.
Caption: Workflow for this compound's molecular target identification and validation.
Conclusion
The identification and validation of the histamine H1 receptor as the primary molecular target of this compound have been established through rigorous preclinical pharmacological studies. The quantitative binding data demonstrates its high affinity, and the well-defined experimental protocols provide a solid foundation for its characterization. The understanding of its interaction with the H1 receptor and the subsequent inhibition of the downstream signaling pathway are key to its therapeutic application in allergic conditions. This technical guide consolidates the essential information for researchers and professionals in the field, facilitating further investigation and development of similar therapeutic agents.
References
In-Depth Technical Guide: Pharmacodynamics of Bamirastine in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamirastine, also known as TAK-427, is a potent and selective histamine H1 receptor antagonist with additional anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical findings in various animal models of allergic inflammation. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anti-allergic and anti-inflammatory therapeutics.
Core Pharmacodynamic Properties
This compound exhibits a dual mechanism of action, functioning as both a potent histamine H1 receptor antagonist and an inhibitor of allergic inflammation. Its pharmacodynamic profile has been characterized in several in vivo models, demonstrating its efficacy in alleviating symptoms associated with allergic rhinitis and atopic dermatitis.
Table 1: Quantitative Summary of this compound's Efficacy in Allergic Rhinitis Models (Guinea Pig)
| Parameter | Model | This compound (p.o.) Dose | Outcome | Citation |
| Histamine-Induced Nasal Reactions | Histamine Challenge | ID50: 0.633 mg/kg | Inhibition of nasal symptoms | [1][2] |
| Antigen-Induced Sneezing | Single Antigen Challenge (Ovalbumin) | 1 mg/kg | 68% inhibition | [2] |
| 10 mg/kg | 60% inhibition | [2] | ||
| Antigen-Induced Nasal Rubbing | Single Antigen Challenge (Ovalbumin) | 0.1 mg/kg | 30% inhibition | [2] |
| 1 mg/kg | Significant inhibition | [2] | ||
| 10 mg/kg | Significant inhibition | [2] | ||
| Antigen-Induced Nasal Hypersecretion | Single Antigen Challenge (Ovalbumin) | 0.3 mg/kg and above | Significant inhibition | [2] |
| Antigen-Induced Increase in Intranasal Pressure | Single Antigen Challenge (Ovalbumin) | 0.1 - 10 mg/kg | Dose-dependent inhibition | [1][2] |
| Nasal Obstruction | Repeated Antigen Challenge (Japanese Cedar Pollen) | 0.3 mg/kg | Significant inhibition | [1] |
| 30 mg/kg | Significant inhibition | [1] |
Table 2: Quantitative Summary of this compound's Efficacy in an Eczema Model (Guinea Pig)
| Parameter | Model | This compound (p.o.) Dose | Outcome | Citation |
| Eosinophil Infiltration | Epicutaneous Sensitization and Antigen Challenge (Ovalbumin) | 0.3 - 30 mg/kg | Inhibition of eosinophil infiltration into the skin | [3] |
| Dermatitis Manifestations (Erythema, Edema, Papules) | Epicutaneous Sensitization and Antigen Challenge (Ovalbumin) | 0.3 - 30 mg/kg | Amelioration of dermatitis | [3] |
| Epidermal Damage (Acanthosis, Spongiosis) | Epicutaneous Sensitization and Antigen Challenge (Ovalbumin) | 0.3 - 30 mg/kg | Amelioration of epidermal damage | [3] |
| Cytokine mRNA Expression in Skin | Epicutaneous Sensitization and Antigen Challenge (Ovalbumin) | Not specified in abstract | Suppression of IL-13, GM-CSF, IL-1α, TNF-α, IFN-γ, and IL-8 mRNA expression | [3] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the classic symptoms of allergic reactions. By acting as an antagonist, this compound prevents this signaling.
Furthermore, this compound exhibits anti-inflammatory effects by suppressing the expression of key pro-inflammatory cytokines. This dual action suggests that this compound not only provides symptomatic relief by blocking histamine's effects but also modulates the underlying inflammatory processes in allergic diseases.
Caption: this compound's dual mechanism of action.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies used in the key in vivo studies of this compound.
Allergic Rhinitis Model in Guinea Pigs
Objective: To evaluate the effect of this compound on histamine- and antigen-induced nasal symptoms.
Methodology:
-
Animal Model: Male Hartley guinea pigs were used.
-
Sensitization (for antigen-induced model): Animals were actively sensitized by intraperitoneal injections of ovalbumin (OVA) with aluminum hydroxide gel as an adjuvant. Booster injections were given to ensure robust sensitization.
-
Drug Administration: this compound was administered orally (p.o.) at doses ranging from 0.1 to 30 mg/kg, typically 1 hour before the challenge.
-
Challenge:
-
Histamine Challenge: Animals were exposed to an aerosol of histamine dihydrochloride.
-
Antigen Challenge: Sensitized animals were challenged with an intranasal application of OVA solution or inhalation of Japanese cedar pollen.
-
-
Endpoint Measurements:
-
Nasal Symptoms: Sneezing and nasal rubbing movements were counted for a defined period (e.g., 20 minutes) after the challenge.
-
Nasal Hypersecretion: The amount of nasal discharge was quantified by weighing pre-weighed filter paper placed in the nasal cavity.
-
Nasal Obstruction/Intranasal Pressure: Changes in intranasal pressure were measured using a pressure transducer connected to a cannula inserted into the nostril, reflecting the degree of nasal obstruction.
-
Caption: Workflow for the guinea pig allergic rhinitis model.
Eczema (Allergic Dermal Inflammation) Model in Guinea Pigs
Objective: To assess the effect of this compound on antigen-induced skin inflammation and eosinophil infiltration.
Methodology:
-
Animal Model: Male Hartley guinea pigs were used.
-
Sensitization: Animals were epicutaneously sensitized by applying a patch containing an ovalbumin (OVA) emulsion to the skin. This process was repeated to ensure sensitization.
-
Drug Administration: this compound was administered orally (p.o.) at doses ranging from 0.3 to 30 mg/kg.
-
Challenge: An eczema-like skin lesion was induced by applying a patch with OVA emulsion to a different skin site.
-
Endpoint Measurements:
-
Macroscopic Evaluation: The severity of dermatitis (erythema, edema, papules) was scored.
-
Histopathological Analysis: Skin biopsies were taken for histological examination to assess epidermal changes (acanthosis, spongiosis) and dermal cellular infiltration.
-
Eosinophil Infiltration: The number of eosinophils in the dermal infiltrate was quantified.
-
Cytokine mRNA Expression: The expression levels of various cytokine mRNAs in the skin lesions were measured using methods like RT-PCR.
-
Caption: Workflow for the guinea pig eczema model.
Conclusion
The in vivo pharmacodynamic data for this compound (TAK-427) strongly support its efficacy in animal models of allergic rhinitis and atopic dermatitis. Its dual action as a potent histamine H1 receptor antagonist and an inhibitor of pro-inflammatory cytokine expression provides a comprehensive approach to managing allergic diseases. The quantitative data and experimental models detailed in this guide offer a solid foundation for further research and development in the field of anti-allergic therapeutics.
References
Preclinical Pharmacology of Novel PDE4 Inhibitors: A Technical Guide
Disclaimer: Initial research into the preclinical pharmacology of Bamirastine, as requested, revealed that this compound is consistently identified in scientific literature and databases as a histamine H1 receptor antagonist, not a phosphodiesterase 4 (PDE4) inhibitor. Therefore, this guide will focus on the preclinical pharmacology of well-documented novel PDE4 inhibitors, such as Roflumilast, Apremilast, and Crisaborole, which serve as key examples in this class of anti-inflammatory agents.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1][2] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA).[2][3] This activation, in turn, modulates the transcription of various genes, resulting in the suppression of pro-inflammatory mediators and an increase in anti-inflammatory molecules.[2][4] The therapeutic potential of PDE4 inhibitors has been extensively investigated for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[5][6][7]
Mechanism of Action: The cAMP Signaling Pathway
The anti-inflammatory effects of PDE4 inhibitors are mediated through the upregulation of the cAMP signaling pathway. The inhibition of PDE4 prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP.[1] This increase in cAMP activates PKA, which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on DNA, promoting the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10). Furthermore, elevated cAMP levels can suppress the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB), thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17).[4]
Caption: PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.
In Vitro Pharmacology
The in vitro potency of novel PDE4 inhibitors is a critical determinant of their therapeutic potential. This is typically assessed by measuring their ability to inhibit the enzymatic activity of PDE4 isoforms.
Quantitative Data: In Vitro Potency of Selected PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay | IC50 (nM) | Reference |
| Roflumilast | PDE4 | 0.8 | LPS-induced TNF-α release in human monocytes | 0.5 | [8] |
| Apremilast | PDE4 | 74 | LPS-induced TNF-α release in human PBMCs | 110 | [7] |
| Crisaborole | PDE4 | 490 | Cytokine production in human PBMCs | - | [7][9] |
| CHF 6001 | PDE4 | - | Cytokine release from human PBMCs | Potent Inhibition | [7] |
PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocol: In Vitro PDE4 Inhibition Assay
A common method to determine the in vitro potency of PDE4 inhibitors is through a fluorescence polarization (FP)-based assay.
Principle: This assay measures the change in the polarization of fluorescently labeled cAMP upon its hydrolysis by PDE4. Inhibition of PDE4 prevents this hydrolysis, resulting in a stable FP signal.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Assay buffer (e.g., 50 mM Tris, 6 mM MgCl2, pH 7.5)
-
Test compounds (novel PDE4 inhibitors)
-
96-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add a solution of recombinant PDE4 enzyme to each well.
-
Initiate the reaction by adding the cAMP-FAM substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Calculate the percent inhibition of PDE4 activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro PDE4 inhibition assay.
In Vivo Preclinical Pharmacology
The in vivo efficacy of novel PDE4 inhibitors is evaluated in various animal models of inflammatory diseases. These studies provide crucial information on their pharmacokinetic and pharmacodynamic properties.
Quantitative Data: Preclinical Pharmacokinetics and Efficacy of Roflumilast
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Efficacy Model | Endpoint | % Inhibition | Reference |
| Rat | Oral | 1 | ~100 | ~1 | ~4 | >70 | LPS-induced neutrophilia | Neutrophil influx | Significant reduction | [8] |
| Mouse | Oral | 1 | - | - | - | - | Cigarette smoke-induced inflammation | Inflammatory cell influx | Significant reduction | [8] |
Experimental Protocol: Animal Model of Acute Inflammation
The carrageenan-induced paw edema model in rats is a widely used method to assess the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan solution (1% in saline)
-
Test compound (novel PDE4 inhibitor)
-
Vehicle control (e.g., saline or a suitable solvent)
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or vehicle to different groups of rats (e.g., orally or intraperitoneally).
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
The preclinical pharmacology of novel PDE4 inhibitors demonstrates their potent anti-inflammatory effects, mediated through the modulation of the cAMP signaling pathway. Robust in vitro and in vivo models are essential for the characterization and selection of lead candidates for clinical development. The data presented for compounds like Roflumilast, Apremilast, and Crisaborole highlight the therapeutic potential of this drug class in treating a variety of inflammatory disorders. Future research will likely focus on developing isoform-selective PDE4 inhibitors to improve the therapeutic index and minimize side effects.
References
- 1. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. | Semantic Scholar [semanticscholar.org]
- 2. ijpsr.com [ijpsr.com]
- 3. A European pharmacotherapeutic agent roflumilast exploring integrated preclinical and clinical evidence for SARS CoV‐2 mediated inflammation to organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical evidence for suppression of alcohol intake by apremilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Bamirastine: A Technical Guide
Disclaimer: Bamirastine (also known as TAK-427) is an experimental drug candidate.[1] As such, detailed proprietary information regarding its specific anti-inflammatory properties, quantitative data from dedicated studies, and precise experimental protocols are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the anticipated anti-inflammatory mechanisms of this compound based on its classification as a histamine H1 receptor antagonist and potential mast cell stabilizer. The experimental protocols, data tables, and signaling pathways described herein are representative of those used to characterize this class of drugs and serve as a foundational framework for researchers, scientists, and drug development professionals.
Introduction
This compound is identified as an experimental antihistaminic compound.[1] The primary therapeutic action of antihistamines is to block the effects of histamine at the H1 receptor, which is crucial in mediating allergic and inflammatory responses.[2] Beyond this primary function, many H1-receptor antagonists exhibit additional anti-inflammatory properties by stabilizing mast cells and basophils, thereby inhibiting the release of a broader spectrum of inflammatory mediators.[3][4] This technical guide explores the potential anti-inflammatory properties of this compound by examining the established mechanisms of action for this drug class.
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of H1-receptor antagonists like this compound are likely multifaceted, extending beyond simple histamine receptor blockade. The principal mechanisms include:
-
Histamine H1 Receptor Antagonism: By competitively binding to H1 receptors on various cell types, including endothelial and smooth muscle cells, this compound would prevent histamine from inducing pro-inflammatory effects such as increased vascular permeability, vasodilation, and the production of pro-inflammatory cytokines.[2]
-
Mast Cell and Basophil Stabilization: A key anti-inflammatory action of many antihistamines is the stabilization of mast cell and basophil membranes.[3][5] This prevents the degranulation and release of a host of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, prostaglandins, and various cytokines.[5][6]
-
Inhibition of Pro-inflammatory Cytokine and Chemokine Production: By interfering with key signaling pathways, these compounds can suppress the expression and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[7][8][9]
-
Downregulation of Adhesion Molecule Expression: H1-receptor antagonists can reduce the expression of adhesion molecules on endothelial cells, which is a critical step in the recruitment of inflammatory cells to the site of inflammation.[4]
Key Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of H1-receptor antagonists are mediated through the modulation of several key intracellular signaling pathways.
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of downstream inflammatory pathways, including the MAPK and NF-κB pathways.[10][11] this compound, as an H1 receptor antagonist, would block the initiation of this cascade.
NF-κB and MAPK Signaling Pathways in Mast Cells
The activation of mast cells, a critical event in allergic inflammation, involves the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12] These pathways are crucial for the production of a wide range of pro-inflammatory cytokines.[12] The stabilizing effect of drugs like this compound on mast cells would likely involve the inhibition of these key signaling cascades.[12][13]
Experimental Protocols for Assessing Anti-inflammatory Properties
A variety of in vitro and in vivo models are employed to characterize the anti-inflammatory effects of antihistamines.
In Vitro Assays
A general workflow for in vitro assessment is depicted below.
-
Mast Cell/Basophil Degranulation Assay:
-
Objective: To determine the ability of this compound to inhibit the release of inflammatory mediators.
-
Methodology: Human mast cells (e.g., HMC-1) or basophils (isolated from peripheral blood) are pre-incubated with varying concentrations of this compound.[5] The cells are then stimulated with an allergen (for IgE-sensitized cells) or a non-immunological stimulus (e.g., compound 48/80). The supernatant is collected, and the amount of released histamine and leukotrienes (e.g., LTC4) is quantified using ELISA or HPLC.[6]
-
-
Cytokine Production Assay:
-
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
-
Methodology: A suitable cell line (e.g., human nasal epithelial cells) is treated with this compound before being challenged with an inflammatory stimulus like histamine or lipopolysaccharide (LPS).[14] The levels of secreted cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are measured by ELISA. The corresponding mRNA expression levels can be quantified using RT-qPCR.[14]
-
-
Signaling Pathway Analysis:
-
Objective: To elucidate the molecular mechanism by investigating the effect on key signaling proteins.
-
Methodology: Cells are treated as in the cytokine production assay. At various time points after stimulation, cell lysates are prepared and subjected to Western blotting to detect the phosphorylation status of key signaling proteins such as ERK, JNK, p38 (MAPK pathway), and the p65 subunit of NF-κB.[12]
-
In Vivo Models
Animal models are crucial for evaluating the in vivo efficacy of anti-inflammatory compounds.
-
Ovalbumin (OVA)-Induced Allergic Rhinitis Model in Mice:
-
Objective: To assess the effect of this compound on allergic inflammation in the airways.
-
Methodology: BALB/c mice are sensitized by intraperitoneal injections of OVA with an adjuvant.[15] Subsequently, the mice are challenged intranasally with OVA to induce an allergic response. This compound is administered orally or intranasally before the challenge. The frequency of sneezing and nasal rubbing is counted. Nasal lavage fluid is collected to measure inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.[15]
-
-
Carrageenan-Induced Paw Edema in Rats:
-
Objective: A classic model to screen for general anti-inflammatory activity.
-
Methodology: A sub-plantar injection of carrageenan is administered into the hind paw of a rat to induce localized inflammation and edema. This compound is administered orally prior to the carrageenan injection. The paw volume is measured at various time points using a plethysmometer to determine the percentage of edema inhibition.
-
Data Presentation
The following tables present hypothetical yet representative quantitative data that would be generated from the aforementioned experimental protocols to characterize a compound like this compound.
Table 1: In Vitro Inhibition of Mediator Release from Mast Cells
| Compound | Histamine Release IC₅₀ (µM) | Leukotriene C₄ Release IC₅₀ (µM) |
| This compound | [Expected Low µM Range] | [Expected Low µM Range] |
| Reference Drug A | 1.5 | 2.0 |
| Reference Drug B | 5.2 | 7.8 |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Epithelial Cells
| Compound | IL-6 Production IC₅₀ (µM) | IL-8 Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) |
| This compound | [Expected µM Range] | [Expected µM Range] | [Expected µM Range] |
| Reference Drug | 8.5 | 10.2 | 6.8 |
Table 3: In Vivo Efficacy in a Murine Model of Allergic Rhinitis
| Treatment Group | Sneezing Counts (in 10 min) | Eosinophils in Nasal Lavage (x10⁴) |
| Vehicle Control | 150 ± 15 | 25 ± 3 |
| This compound (1 mg/kg) | 80 ± 10 | 12 ± 2 |
| This compound (10 mg/kg) | 45 ± 8 | 6 ± 1 |
| Reference Drug | 50 ± 9 | 7 ± 1.5 |
Data are presented as mean ± SEM. IC₅₀ values represent the concentration required for 50% inhibition.
Conclusion
While specific experimental data for this compound remains proprietary, its classification as a histamine H1 receptor antagonist suggests a potent anti-inflammatory profile. This would likely be achieved through a combination of direct H1 receptor blockade and broader anti-inflammatory effects such as mast cell stabilization and the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK. The experimental protocols and expected data outlined in this guide provide a robust framework for the comprehensive investigation of this compound's anti-inflammatory properties, paving the way for its potential development as a therapeutic agent for allergic and inflammatory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. H1 antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiallergic anti-inflammatory effects of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Behind the scenes with basophils: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of cytokine expression by traditional medicines: a review of herbal immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Frontiers | Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit [frontiersin.org]
- 15. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
Bamirastine and Cytokine Modulation: An Uncharted Territory in Immunopharmacology
Despite a comprehensive search of publicly available scientific literature, there is currently no specific information detailing the role of the experimental antihistamine bamirastine (also known as TAK-427) in modulating cytokine release. Extensive inquiries have failed to identify any studies that provide quantitative data, specific experimental protocols, or elucidated signaling pathways related to the effect of this compound on the production of inflammatory or anti-inflammatory cytokines.
This compound is cataloged as an experimental drug and is recognized as an antihistamine. However, beyond this general classification, its broader immunomodulatory properties, particularly its impact on the intricate network of cytokines, remain undocumented in accessible research.
This absence of data prevents the construction of a detailed technical guide as requested. Key components of such a guide, including tables of quantitative data on cytokine inhibition, specific methodologies for relevant assays, and diagrams of implicated signaling pathways, cannot be generated without foundational research findings.
For researchers, scientists, and drug development professionals interested in the immunomodulatory potential of antihistamines or novel anti-inflammatory compounds, the exploration of this compound's effects on cytokine release represents a significant and unaddressed area of investigation. Future research would be necessary to determine if this compound possesses any clinically relevant cytokine-modulating properties. Such studies would likely involve:
-
In vitro cytokine release assays: Exposing various immune cell types (e.g., peripheral blood mononuclear cells, macrophages, T cells) to this compound and then stimulating them with agents like lipopolysaccharide (LPS) or phytohemagglutinin (PHA) to measure the subsequent release of key cytokines such as TNF-α, IL-1β, IL-6, IL-10, and IFN-γ.
-
Signaling pathway analysis: Investigating the molecular mechanisms by which this compound might influence cytokine production. This could involve examining its effects on common inflammatory signaling cascades such as the NF-κB, MAPK, and JAK/STAT pathways.
-
In vivo studies: Utilizing animal models of inflammatory diseases to assess the impact of this compound administration on systemic and localized cytokine levels and the overall disease course.
Until such research is conducted and published, the role of this compound in the modulation of cytokine release will remain unknown. The scientific community awaits future investigations that may shed light on the potential immunopharmacological profile of this compound.
Early-Phase Discovery and Synthesis of Bamirastine Analogs: A Technical Guide
Introduction
Bamirastine, also known as TAK-427, is a second-generation histamine H1 receptor antagonist.[1][2] Like other second-generation antihistamines, it was developed to provide effective relief from allergic conditions such as allergic rhinitis and urticaria, with a reduced propensity for causing sedation and other side effects associated with first-generation agents.[2] This is primarily achieved through higher selectivity for the H1 receptor and limited penetration of the blood-brain barrier.[2]
The discovery of novel analogs of existing therapeutic agents is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, pharmacokinetic properties, and safety profiles. This technical guide outlines a comprehensive, albeit generalized, framework for the early-phase discovery and synthesis of novel analogs based on the this compound scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the field of antihistamine research. The guide details synthetic strategies, key experimental protocols for in vitro and in vivo evaluation, and the principles of structure-activity relationship (SAR) analysis.
General Workflow for Antihistamine Discovery
The early-phase discovery of new H1-antihistamine candidates follows a structured, iterative process. This workflow begins with the design and synthesis of new chemical entities, followed by a cascade of biological assays to determine their efficacy and preliminary safety profile.
References
The Interaction of Bamirastine with Phosphodiesterase 4 Subtypes: A Technical Review
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document addresses the hypothesized interaction between Bamirastine and phosphodiesterase 4 (PDE4) subtypes. Extensive searches of publicly available scientific literature and drug databases have yielded no evidence to support a direct inhibitory or modulatory role of this compound on the PDE4 enzyme family. The primary established mechanism of action for this compound is as a selective histamine H1 receptor antagonist.
This guide will therefore:
-
Clarify the established mechanism of action of this compound.
-
Provide a comprehensive technical overview of the phosphodiesterase 4 (PDE4) enzyme family, its subtypes, and its role as a therapeutic target.
-
Present illustrative data and protocols for a known PDE4 inhibitor to serve as a template for the analysis of such interactions, fulfilling the structural and formatting requirements of this technical guide.
This compound: Established Mechanism of Action
This compound is classified as a second-generation H1-antihistamine. Its therapeutic effects in conditions such as allergic rhinitis and urticaria stem from its ability to selectively bind to and inhibit the histamine H1 receptor. This action prevents the pro-inflammatory effects of histamine, which include vasodilation, increased capillary permeability, and sensory nerve stimulation. There is currently no scientific literature to suggest that this compound's clinical efficacy is derived from the modulation of cyclic adenosine monophosphate (cAMP) levels via inhibition of PDE4.
Phosphodiesterase 4 (PDE4): An Overview
Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that play a critical role in intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP) to its inactive form, 5'-AMP.[1] The PDE4 family is encoded by four distinct genes—PDE4A, PDE4B, PDE4C, and PDE4D—which give rise to over 20 different isoforms through alternative splicing.[2]
These subtypes are differentially expressed in various tissues and cells, which allows for their distinct physiological roles. Notably, PDE4B and PDE4D are predominantly expressed in immune and inflammatory cells, such as T-cells, monocytes, macrophages, and neutrophils.[2] Inhibition of these subtypes is considered the primary driver of the anti-inflammatory effects of PDE4 inhibitors.[3] By preventing the degradation of cAMP in these cells, PDE4 inhibitors lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates transcription factors like cAMP-response element-binding protein (CREB). This cascade ultimately suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and promotes the release of anti-inflammatory mediators.
Illustrative Analysis of a PDE4 Inhibitor
To demonstrate the data presentation and experimental framework required for analyzing a compound's interaction with PDE4 subtypes, this section will use hypothetical data for a representative pan-PDE4 inhibitor, "Exemplarilast."
Quantitative Data: Inhibitory Potency
The inhibitory potential of a compound against PDE4 subtypes is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.
Table 1: Hypothetical IC50 Values for "Exemplarilast" against Human Recombinant PDE4 Subtypes
| PDE4 Subtype | IC50 (nM) |
| PDE4A | 1.2 |
| PDE4B | 0.8 |
| PDE4C | 1.5 |
| PDE4D | 0.7 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
The determination of IC50 values for PDE4 inhibition typically involves a biochemical assay. Below is a representative protocol.
Protocol: In Vitro PDE4 Enzymatic Assay
-
Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are expressed in and purified from Spodoptera frugiperda (Sf9) insect cells.
-
Substrate: The assay utilizes cAMP as the substrate for the PDE4 enzymes. A radiolabeled tracer, such as [³H]cAMP, is included for detection.
-
Assay Buffer: The reaction is conducted in a buffer solution, typically consisting of Tris-HCl (pH 7.5), MgCl₂, and bovine serum albumin (BSA).
-
Inhibitor Preparation: "Exemplarilast" is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations for testing.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the PDE4 enzyme to wells of a microplate containing the assay buffer, the test compound ("Exemplarilast"), and the cAMP/[³H]cAMP substrate mixture.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is terminated by adding a stop solution, often containing an excess of unlabeled cAMP.
-
Product Separation: The product of the reaction, [³H]5'-AMP, is separated from the unreacted [³H]cAMP substrate. A common method involves adding a scintillant-coated bead matrix (e.g., yttrium silicate) that selectively binds to the charged product.
-
Detection: The amount of [³H]5'-AMP produced is quantified by measuring the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of "Exemplarilast" relative to a DMSO control (0% inhibition) and a control with a known potent inhibitor like Rolipram (100% inhibition). IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Conclusion
While the initial query proposed an interaction between this compound and phosphodiesterase 4, the available evidence confirms this compound's role as a histamine H1 receptor antagonist. The field of PDE4 inhibition remains a highly active area of research for inflammatory diseases, with drug development focusing on achieving subtype selectivity to improve the therapeutic window and reduce side effects. The methodologies and data presentation formats outlined in this guide provide a framework for the rigorous evaluation of true PDE4 inhibitors.
References
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Bamirastine for PDE4 Inhibition
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated PDE4 activity is associated with numerous inflammatory conditions, making it a key therapeutic target for diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][3] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors, resulting in the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[2][3]
Bamirastine (also known as TAK-427) is an experimental small molecule drug.[4] These application notes provide detailed protocols for evaluating the inhibitory activity of this compound and other test compounds against PDE4 using high-throughput screening (HTS) methodologies. The protocols cover both biochemical and cell-based assays suitable for primary screening and lead optimization campaigns.
PDE4 Signaling Pathway
PDE4 enzymes are central regulators of cAMP levels within immune and inflammatory cells.[1] By degrading cAMP to AMP, PDE4 terminates its signaling. Inhibition of PDE4 prevents this degradation, causing cAMP to accumulate. This accumulation activates PKA, which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates gene transcription, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and an increase in anti-inflammatory cytokines such as IL-10.[3][5][6]
Application Note 1: Biochemical HTS for PDE4 Inhibition
Principle of the Assay
This protocol describes a generic, fluorescence-based biochemical assay for high-throughput screening of PDE4 inhibitors. The assay measures the activity of purified, recombinant human PDE4 enzyme. In this format, PDE4 hydrolyzes a fluorescently labeled cAMP substrate. Upon hydrolysis, the fluorescent label is cleaved, leading to a change in the fluorescence signal. Inhibitors of PDE4, such as this compound, will prevent this hydrolysis, resulting in a stable, high fluorescence signal. This method is robust, easily miniaturized, and suitable for screening large compound libraries.
Experimental Protocol: Fluorescence-Based Biochemical Assay (384-Well Format)
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
PDE4 Enzyme Solution: Dilute recombinant human PDE4B or PDE4D enzyme in Assay Buffer to a final concentration of 0.5 nM.
-
Substrate Solution: Prepare a solution of fluorescently labeled cAMP substrate in Assay Buffer at a concentration of 100 nM.
-
Test Compounds: Serially dilute this compound and control compounds (e.g., Roflumilast) in 100% DMSO. For the screening plate, transfer 50 nL of compound solution into the wells of a 384-well assay plate using acoustic dispensing technology.
-
-
Assay Procedure:
-
Add 5 µL of the PDE4 Enzyme Solution to each well of the 384-well plate containing the pre-dispensed compounds.
-
Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the Substrate Solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Controls: Use wells with DMSO only for 0% inhibition (high enzyme activity) and wells with a saturating concentration of a known inhibitor (e.g., 10 µM Roflumilast) for 100% inhibition.
-
Calculation: Normalize the data using the formula: % Inhibition = 100 * (Signal_Compound - Signal_0%_Inhibition) / (Signal_100%_Inhibition - Signal_0%_Inhibition).
-
IC50 Determination: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Illustrative Data Presentation
The following table presents example IC50 values for known PDE4 inhibitors against different PDE4 subtypes. Data for this compound would be generated and presented in a similar format.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |
| Roflumilast | >1000 | 0.8 | >1000 | 0.7 |
| Apremilast | 190 | 110 | 180 | 74 |
| This compound | TBD | TBD | TBD | TBD |
TBD: To Be Determined through experimentation. Data for Roflumilast and Apremilast are representative values from the literature.[7]
Application Note 2: Cell-Based HTS for PDE4 Inhibition
Principle of the Assay
Cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate the cell membrane and engage the intracellular target.[8] This protocol utilizes a HEK293 cell line engineered to stably co-express a G-protein coupled receptor (GPCR) to stimulate cAMP production and a cyclic nucleotide-gated (CNG) ion channel as a biosensor.[8][9] GPCR activation elevates intracellular cAMP, which opens the CNG channel, causing an influx of cations and depolarizing the cell membrane. This change in membrane potential is measured using a fluorescent voltage-sensitive dye. PDE4 inhibitors like this compound enhance the cAMP signal, leading to a stronger and more sustained fluorescent response.
HTS Workflow
The workflow for the cell-based HTS is a multi-step process from cell culture to final data analysis, designed for automation and high-throughput execution in 1536-well plates.
Detailed Protocol: Cell-Based CNG Reporter Assay (1536-Well Format)
-
Reagent and Cell Preparation:
-
Cell Line: Use a HEK293 cell line stably expressing a CNG channel and a suitable GPCR (e.g., TSH receptor).[8]
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).
-
Assay Medium: DMEM with 2% FBS.
-
Membrane Potential Dye: Prepare a fluorescent voltage-sensitive dye solution according to the manufacturer's instructions.
-
GPCR Agonist: Prepare an agonist solution (e.g., TSH or Forskolin) at a concentration that yields 80% of the maximal response (EC80).
-
Compound Plates: Prepare 1536-well source plates with serial dilutions of this compound and control compounds in DMSO.
-
-
Assay Procedure:
-
Cell Plating: Harvest cells and resuspend in Assay Medium. Dispense 3 µL of the cell suspension (e.g., 1000 cells/well) into black, clear-bottom 1536-well plates using an automated liquid handler.[8]
-
Incubation: Incubate the plates for 24 hours at 37°C in 5% CO₂.
-
Dye Loading: Add 1 µL of the Membrane Potential Dye solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Compound Addition: Transfer 20-50 nL of compound solutions from the source plates to the assay plates using an acoustic dispenser or pin tool.
-
Stimulation: Add 1 µL of the GPCR agonist solution to all wells to initiate cAMP production.
-
Signal Detection: After a 30-minute incubation at room temperature, measure the fluorescence intensity using a high-throughput plate reader.
-
-
Data Analysis:
-
Normalization: The signal from wells containing DMSO serves as the basal activity (0%), while the signal from wells with a known PDE4 inhibitor (e.g., Roflumilast) serves as the maximal activity (100%).
-
IC50 Calculation: Generate dose-response curves and calculate IC50 values as described in the biochemical assay protocol.
-
Assay Quality Control: Calculate the Z'-factor and Signal-to-Background (S/B) ratio for each plate to ensure the robustness and reliability of the screen. A Z'-factor > 0.5 is considered excellent for HTS.
-
Data Presentation
Table 1: Assay Performance Metrics
| Parameter | Value | Interpretation |
|---|---|---|
| Z'-Factor | 0.72 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background | 8.5 | Robust signal window for hit identification. |
| DMSO Tolerance | < 5% effect at 1% | High tolerance to the compound vehicle. |
Table 2: Illustrative Cell-Based Activity of PDE4 Inhibitors
| Compound | Description | Cell-Based IC50 (µM) | Max Efficacy (%) |
|---|---|---|---|
| RO 20-1724 | Pan-PDE4 Inhibitor (Control) | 1.7 | 100 |
| Roflumilast | Selective PDE4 Inhibitor (Control) | 0.05 | 100 |
| This compound (TAK-427) | Test Compound | TBD | TBD |
TBD: To Be Determined. IC50 for RO 20-1724 is a representative value from the literature.[9]
References
- 1. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Bamirastine Administration in Murine Models of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. Murine models are invaluable tools for investigating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutic agents. Bamirastine is a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist.[1][2][3] Histamine is a key mediator in allergic reactions, and its blockade can alleviate symptoms associated with allergic rhinitis and urticaria.[2][4] In the context of allergic asthma, H1 receptor antagonism may play a role in reducing the inflammatory cascade. In vitro studies have suggested that some antihistamines possess anti-inflammatory properties, including the inhibition of mediator release from mast cells and basophils.[4]
These application notes provide a detailed, albeit hypothetical, protocol for the administration of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma. The methodologies described are based on standard, widely used procedures in preclinical asthma research and the known pharmacological profile of this compound and other second-generation antihistamines.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from a study evaluating the efficacy of this compound in a murine model of allergic asthma. These tables are for illustrative purposes to guide researchers in their data presentation and interpretation.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Dose (mg/kg) | Penh (at 50 mg/mL Methacholine) |
| Naive (No OVA) | - | 1.5 ± 0.2 |
| OVA + Vehicle | - | 4.8 ± 0.5 |
| OVA + this compound | 1 | 3.9 ± 0.4 |
| OVA + this compound | 10 | 2.8 ± 0.3 |
| OVA + Dexamethasone | 1 | 2.1 ± 0.2 |
| Values are presented as mean ± SEM. n=8 mice per group. | ||
| *p<0.05, **p<0.01 compared to OVA + Vehicle group. | ||
| Penh = Enhanced Pause. |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Naive (No OVA) | - | 1.2 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.1 | 1.0 ± 0.2 |
| OVA + Vehicle | - | 8.5 ± 0.9 | 4.2 ± 0.6 | 1.5 ± 0.3 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| OVA + this compound | 1 | 6.8 ± 0.7 | 3.1 ± 0.5 | 1.3 ± 0.2 | 2.1 ± 0.3 | 1.7 ± 0.2 |
| OVA + this compound | 10 | 4.5 ± 0.5 | 1.9 ± 0.3 | 0.9 ± 0.2 | 1.5 ± 0.2 | 1.5 ± 0.2 |
| OVA + Dexamethasone | 1 | 3.2 ± 0.4 | 0.8 ± 0.2 | 0.5 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.2 |
| Values are presented as mean ± SEM. n=8 mice per group. | ||||||
| p<0.05, **p<0.01 compared to OVA + Vehicle group. |
Table 3: Effect of this compound on Th2 Cytokine Levels in BALF
| Treatment Group | Dose (mg/kg) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive (No OVA) | - | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| OVA + Vehicle | - | 150 ± 18 | 120 ± 15 | 200 ± 25 |
| OVA + this compound | 1 | 125 ± 15 | 100 ± 12 | 160 ± 20 |
| OVA + this compound | 10 | 80 ± 10 | 65 ± 8 | 90 ± 11 |
| OVA + Dexamethasone | 1 | 50 ± 7 | 40 ± 5 | 60 ± 8 |
| Values are presented as mean ± SEM. n=8 mice per group. | ||||
| *p<0.05, **p<0.01 compared to OVA + Vehicle group. |
Experimental Protocols
Murine Model of OVA-Induced Allergic Asthma
This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA).
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
5 mL syringes with 25G needles
-
Nebulizer system
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in saline.
-
-
Aerosol Challenge:
-
From day 21 to day 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes each day using a nebulizer.
-
-
Control Groups:
-
A naive group of mice should receive saline for both sensitization and challenge.
-
A vehicle control group should be sensitized and challenged with OVA and receive the vehicle for this compound.
-
This compound Administration
Materials:
-
This compound (analytical grade)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles (20-22G)
-
1 mL syringes
Protocol:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), the concentration would be 1 mg/mL.
-
Prepare fresh solutions daily.
-
-
Administration:
Measurement of Airway Hyperresponsiveness (AHR)
Materials:
-
Whole-body plethysmograph
-
Methacholine solution (Sigma-Aldrich) in saline at various concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer integrated with the plethysmograph system
Protocol:
-
24 hours after the final OVA challenge (day 24), place conscious, unrestrained mice into the individual chambers of the whole-body plethysmograph.
-
Allow the mice to acclimatize for 10-15 minutes.
-
Record baseline Penh readings for 3 minutes after nebulizing with saline.
-
Sequentially expose the mice to increasing concentrations of nebulized methacholine for 3 minutes at each concentration.
-
Record Penh values for 3 minutes following each nebulization.
-
Calculate the average Penh value for each methacholine concentration.
Bronchoalveolar Lavage (BAL) and Cell Analysis
Materials:
-
Ketamine/xylazine for anesthesia
-
Tracheal cannula (20G)
-
1 mL syringe
-
Ice-cold phosphate-buffered saline (PBS)
-
Hemocytometer
-
Cytospin centrifuge
-
Wright-Giemsa stain
Protocol:
-
Immediately after AHR measurement, deeply anesthetize the mice.
-
Expose the trachea and insert a cannula.
-
Lavage the lungs three times with 0.5 mL of ice-cold PBS.
-
Pool the recovered BAL fluid (BALF) and keep it on ice.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells based on morphology to identify eosinophils, neutrophils, lymphocytes, and macrophages.
Cytokine Analysis of BALF
Materials:
-
Supernatant from the BALF centrifugation
-
ELISA kits for murine IL-4, IL-5, and IL-13 (e.g., from R&D Systems or eBioscience)
-
Microplate reader
Protocol:
-
Use the supernatant collected from the BALF centrifugation.
-
Measure the concentrations of IL-4, IL-5, and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.
Visualizations
Signaling Pathway of this compound in Allergic Asthma
Caption: this compound blocks histamine binding to H1 receptors.
Experimental Workflow for this compound in a Murine Asthma Model
Caption: Workflow for evaluating this compound in an OVA-induced asthma model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]
- 3. Bilastine - Wikipedia [en.wikipedia.org]
- 4. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cea.unizar.es [cea.unizar.es]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. downstate.edu [downstate.edu]
Application Note and Protocol: Assessing Bamirastine's Efficacy in Mitigating Eosinophil Infiltration in Allergic Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, rhinorrhea, and nasal congestion. A key pathological feature of allergic rhinitis is the infiltration of eosinophils into the nasal tissues, a process orchestrated by a complex interplay of inflammatory mediators. Eosinophils release a variety of pro-inflammatory substances, including cytotoxic granule proteins and cytokines, which contribute to tissue damage and perpetuate the inflammatory cascade.
Bamirastine, also known as TAK-427, is a potent and selective histamine H1 receptor antagonist with demonstrated anti-inflammatory properties. Beyond its antihistaminic effects, this compound has been shown to inhibit eosinophil infiltration, suggesting a broader therapeutic potential in allergic diseases. This dual mechanism of action, combining symptomatic relief with underlying anti-inflammatory effects, makes this compound a compelling candidate for the management of allergic rhinitis. This document provides detailed protocols for assessing the effect of this compound on eosinophil infiltration in a preclinical model of allergic rhinitis.
Mechanism of Action: this compound's Dual Effect
This compound exerts its therapeutic effects through two primary mechanisms. Firstly, as a histamine H1 receptor antagonist, it competitively blocks the action of histamine, a key mediator of acute allergic symptoms. Secondly, this compound inhibits the infiltration of eosinophils into inflamed tissues. This is thought to occur through the modulation of signaling pathways that govern eosinophil chemotaxis, such as the CCR3 pathway activated by eotaxins. By attenuating eosinophil migration, this compound can reduce the chronic inflammatory component of allergic rhinitis.
This compound's dual mechanism of action.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described protocols, based on preclinical data for this compound (TAK-427) and similar compounds.
Table 1: Effect of this compound on Acute Nasal Responses in a Guinea Pig Model of Allergic Rhinitis
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Histamine-Induced Nasal Reactions (%) | Inhibition of Antigen-Induced Sneezing (%) | Inhibition of Antigen-Induced Nasal Hypersecretion (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 0.1 | - | + | + |
| This compound | 1.0 | ID50 = 0.633 | ++ | ++ |
| This compound | 10 | - | +++ | +++ |
| Azelastine | 1.0 | - | ++ | ++ |
| Ketotifen | 1.0 | - | + | + |
| (+ indicates slight inhibition, ++ indicates moderate inhibition, +++ indicates strong inhibition) |
Table 2: Effect of this compound on Nasal Obstruction in a Guinea Pig Model of Allergic Rhinitis
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Pollen-Induced Nasal Obstruction |
| Vehicle Control | - | No |
| This compound | 0.3 | Yes (Significant) |
| This compound | 30 | Yes (Significant) |
| Azelastine | 1.0 | No |
| Ketotifen | 1.0 | No |
Table 3: Expected Effect of this compound on Eosinophil Infiltration in Nasal Lavage Fluid (NALF)
| Treatment Group | Dose (mg/kg, p.o.) | Eosinophil Count (cells/mL) in NALF (Hypothetical Data) |
| Naive Control | - | < 50 |
| Vehicle Control (Allergen-Challenged) | - | 5000 ± 800 |
| This compound | 1 | 3500 ± 650 |
| This compound | 10 | 1500 ± 400 |
| Dexamethasone (Positive Control) | 1 | 800 ± 250 |
Table 4: Expected Effect of this compound on Inflammatory Mediators in Nasal Lavage Fluid (NALF)
| Treatment Group | Dose (mg/kg, p.o.) | Eotaxin (pg/mL) in NALF (Hypothetical Data) | IL-5 (pg/mL) in NALF (Hypothetical Data) |
| Naive Control | - | < 20 | < 10 |
| Vehicle Control (Allergen-Challenged) | - | 250 ± 50 | 150 ± 30 |
| This compound | 1 | 180 ± 40 | 110 ± 25 |
| This compound | 10 | 90 ± 20 | 60 ± 15 |
| Dexamethasone (Positive Control) | 1 | 50 ± 10 | 30 ± 10 |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in a guinea pig model of allergic rhinitis.
Experimental workflow for assessing this compound's effect.
Animal Model of Allergic Rhinitis (Guinea Pig)
This protocol describes the induction of allergic rhinitis in guinea pigs, a well-established model that mimics key features of the human disease.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)3) gel
-
Sterile, pyrogen-free saline
-
Syringes and needles for injection and nasal administration
Procedure:
-
Sensitization:
-
Prepare a suspension of 1 mg/mL OVA and 100 mg/mL Al(OH)3 in sterile saline.
-
Sensitize each guinea pig with an intraperitoneal (i.p.) injection of 0.5 mL of the OVA/Al(OH)3 suspension on days 0 and 7.
-
-
Drug Administration:
-
From day 14 to day 21, administer this compound (e.g., 1, 10, 30 mg/kg) or vehicle control orally once daily.
-
-
Allergen Challenge:
-
On day 21, one hour after the final drug administration, challenge the animals by intranasal instillation of 50 µL of 1% OVA in saline (25 µL per nostril).
-
A control group of sensitized animals should be challenged with saline only.
-
A naive (non-sensitized) group should also be included.
-
Assessment of Eosinophil Infiltration
Materials:
-
Phosphate-buffered saline (PBS), sterile
-
Microcentrifuge tubes
-
Pipettes and tips
-
Hemocytometer or automated cell counter
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
Six hours after the allergen challenge, euthanize the guinea pigs.
-
Carefully expose the trachea and insert a cannula directed towards the nasopharynx.
-
Instill 1 mL of PBS into the nasal cavity via the cannula and collect the effluent from the nostrils into a microcentrifuge tube.
-
Repeat the lavage process two more times, pooling the fluid.
-
Centrifuge the collected NALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count by identifying at least 300 cells under a microscope to determine the percentage and absolute number of eosinophils.
Materials:
-
Nasal tissue samples fixed in 10% neutral buffered formalin
-
Paraffin embedding reagents and equipment
-
Microtome
-
Microscope slides
-
Primary antibody: Rabbit anti-guinea pig Eosinophil Major Basic Protein (MBP) antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Following NALF collection, dissect the nasal tissues and fix them in 10% neutral buffered formalin for 24 hours.
-
Process the tissues and embed them in paraffin.
-
Cut 5 µm thick sections and mount them on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 5% normal goat serum).
-
Incubate the sections with the primary antibody against MBP overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the number of MBP-positive eosinophils per unit area of nasal mucosa using image analysis software.
Materials:
-
Freshly collected nasal tissue
-
Collagenase type IV and DNase I
-
Fetal bovine serum (FBS)
-
Cell strainers (70 µm)
-
Red blood cell lysis buffer
-
Anti-CD45 antibody (pan-leukocyte marker)
-
Anti-CCR3 antibody (eosinophil marker)
-
Appropriate fluorescently labeled secondary antibodies
-
Flow cytometer
Procedure:
-
Mince the fresh nasal tissue into small pieces.
-
Digest the tissue with collagenase IV and DNase I in a suitable buffer for 60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic reaction with FBS-containing medium.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash and resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against CD45 and CCR3.
-
Acquire the data on a flow cytometer.
-
Gate on the CD45-positive leukocyte population and then identify the CCR3-positive eosinophils.
-
Quantify the percentage and absolute number of eosinophils in the nasal tissue.
Measurement of Inflammatory Mediators
Materials:
-
Supernatant from the centrifuged NALF
-
Commercially available ELISA kits for guinea pig eotaxin and IL-5
-
Microplate reader
Procedure:
-
Use the supernatant collected from the NALF centrifugation (step 5 in section 2a).
-
Follow the manufacturer's instructions for the respective ELISA kits to measure the concentrations of eotaxin and IL-5 in the NALF samples.
-
Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the therapeutic potential of this compound in alleviating eosinophilic inflammation in the context of allergic rhinitis. By employing a combination of in vivo models and ex vivo analytical techniques, researchers can gain valuable insights into the efficacy and mechanism of action of this promising anti-allergic agent. The expected outcomes, supported by existing preclinical data, suggest that this compound has the potential to be an effective treatment for allergic rhinitis by addressing both the acute symptoms and the underlying inflammatory processes.
Application Notes and Protocols for In Vitro Efficacy Testing of Bamirastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamirastine is a second-generation antihistamine known for its selective antagonist activity at the histamine H1 receptor. This characteristic contributes to its efficacy in managing allergic conditions with a reduced sedative effect compared to first-generation antihistamines. Evaluating the potency and efficacy of this compound in a preclinical setting requires robust and reproducible in vitro cell-based assays. These assays are crucial for elucidating its mechanism of action and quantifying its pharmacological activity.
This document provides detailed protocols for a panel of in vitro cell-based assays to assess the efficacy of this compound, focusing on its interaction with the histamine H1 receptor and its downstream effects on cellular responses. The assays covered include:
-
Histamine H1 Receptor Binding Assay: To determine the binding affinity of this compound to the H1 receptor.
-
Mast Cell Degranulation Assay: To evaluate the ability of this compound to inhibit the release of histamine and other inflammatory mediators from mast cells.
-
Intracellular Calcium Mobilization Assay: To measure the functional antagonism of this compound on histamine-induced intracellular signaling.
-
Cytokine Release Assay: To assess the potential anti-inflammatory properties of this compound by measuring its effect on cytokine production.
Histamine H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), by histamine initiates a signaling cascade that leads to the physiological responses associated with allergic reactions. This compound, as an H1 receptor antagonist, blocks this pathway.
Data Presentation
The following tables summarize representative quantitative data for a typical second-generation antihistamine in the described in vitro assays. Note: Specific experimental data for this compound was not publicly available at the time of this document's creation. The data presented here is for illustrative purposes to demonstrate the expected outcomes and format for data presentation.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Cell Line | Radioligand | Kᵢ (nM) |
| Representative 2nd Gen Antihistamine | HEK293 expressing human H1R | [³H]-Pyrilamine | 1 - 10 |
| This compound | (To be determined) | (To be determined) | (To be determined) |
Table 2: Inhibition of Mast Cell Degranulation
| Compound | Cell Line | Stimulant | Readout | IC₅₀ (µM) |
| Representative 2nd Gen Antihistamine | RBL-2H3 | IgE/Anti-IgE | β-hexosaminidase release | 0.1 - 1 |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Table 3: Inhibition of Intracellular Calcium Mobilization
| Compound | Cell Line | Stimulant | Readout | IC₅₀ (nM) |
| Representative 2nd Gen Antihistamine | CHO-K1 expressing human H1R | Histamine | Fluo-4 Fluorescence | 10 - 100 |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Table 4: Inhibition of Cytokine Release
| Compound | Cell Line | Stimulant | Cytokine Measured | IC₅₀ (µM) |
| Representative 2nd Gen Antihistamine | Human Mast Cells | IgE/Anti-IgE | TNF-α | 0.5 - 5 |
| Representative 2nd Gen Antihistamine | Human Mast Cells | IgE/Anti-IgE | IL-6 | 0.5 - 5 |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.
Experimental Workflow:
Materials:
-
Cell line expressing human histamine H1 receptor (e.g., HEK293 or CHO cells)
-
[³H]-Pyrilamine (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the H1 receptor to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of [³H]-Pyrilamine to each well.
-
Add increasing concentrations of this compound or a known H1 antagonist (for positive control).
-
For total binding, add only the radioligand. For non-specific binding, add an excess of a non-labeled antagonist.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Mast Cell Degranulation Assay
Objective: To measure the inhibitory effect of this compound on the IgE-mediated degranulation of mast cells.
Experimental Workflow:
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cell line
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's buffer
-
p-NAG (substrate for β-hexosaminidase)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃)
-
Microplate reader
Protocol:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate medium.
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP IgE for 2-4 hours.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
-
Compound Treatment:
-
Add varying concentrations of this compound to the wells and incubate for 30-60 minutes.
-
Include wells for vehicle control (no drug) and maximum release (e.g., Triton X-100).
-
-
Degranulation Induction:
-
Add DNP-HSA to all wells except the blank and maximum release controls to induce degranulation.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement of β-hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant to a new plate.
-
Add the p-NAG substrate and incubate for 1-2 hours at 37°C.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release relative to the maximum release control.
-
Calculate the percentage inhibition of degranulation for each this compound concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of this compound to inhibit histamine-induced increases in intracellular calcium concentration.
Experimental Workflow:
Materials:
-
Cell line expressing human histamine H1 receptor (e.g., CHO-K1)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
This compound
-
Histamine
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the H1 receptor in appropriate medium.
-
Seed cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM, Pluronic F-127, and Probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60-90 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Treatment:
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified period (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence for a short period.
-
Use the automated injector to add a pre-determined concentration of histamine to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage inhibition of the histamine-induced calcium response for each this compound concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
Cytokine Release Assay
Objective: To determine the effect of this compound on the production and release of pro-inflammatory cytokines from mast cells.
Experimental Workflow:
Materials:
-
Human mast cells (e.g., LAD2) or a suitable cell line
-
Cell culture medium
-
This compound
-
Stimulant (e.g., IgE/Anti-IgE, substance P)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
Microplate reader for ELISA
Protocol:
-
Cell Culture and Treatment:
-
Culture mast cells in appropriate medium.
-
Plate the cells in a 24- or 48-well plate.
-
Add varying concentrations of this compound and incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Add the chosen stimulant to the wells to induce cytokine production.
-
Include unstimulated and vehicle-treated controls.
-
Incubate for an appropriate time to allow for cytokine synthesis and release (e.g., 6-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of the target cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each this compound concentration compared to the stimulated control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value for each cytokine.
-
Conclusion
The in vitro cell-based assays detailed in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By systematically assessing its receptor binding affinity, ability to inhibit mast cell degranulation, functional antagonism of calcium signaling, and potential to modulate cytokine release, researchers and drug development professionals can gain a thorough understanding of its pharmacological profile. Consistent and rigorous application of these protocols will yield reliable data to support the preclinical development of this compound and other novel antihistaminic compounds.
Application Note: Development of a Stable Formulation for In Vivo Studies of Bamirastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamirastine is an experimental antihistamine agent that acts as a selective antagonist for the histamine H1 receptor. In the early stages of drug development, establishing a stable and reproducible formulation for in vivo studies is paramount for obtaining reliable pharmacokinetic and pharmacodynamic data. As with many small molecule drug candidates, this compound is presumed to exhibit poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound. This characteristic presents a significant challenge for achieving adequate bioavailability in preclinical animal models.
This application note provides a comprehensive guide to developing a stable oral suspension formulation for this compound suitable for in vivo studies. The described methodologies and protocols are designed to systematically evaluate the physicochemical properties of this compound and to screen various excipients to identify an optimal formulation that enhances its dissolution and stability.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of a successful formulation strategy. The following table summarizes the key properties of this compound.
| Property | Value | Method |
| Molecular Formula | C₃₁H₃₇N₅O₃ | - |
| Molecular Weight | 527.66 g/mol | - |
| Predicted pKa | 8.5 (basic) | In silico prediction |
| Predicted logP | 4.2 | In silico prediction |
| Aqueous Solubility | < 0.1 mg/mL at pH 7.4 | Shake-flask method |
Formulation Development Strategy
Given the poor aqueous solubility of this compound, a micronized oral suspension was selected as the formulation approach. This strategy aims to increase the surface area of the drug particles, thereby enhancing the dissolution rate. The formulation development workflow is depicted in the diagram below.
Experimental Protocols
Materials
| Material | Supplier | Grade |
| This compound | In-house Synthesis | >99% Purity |
| Methylcellulose A4M | Dow | USP |
| Sodium Lauryl Sulfate | Sigma-Aldrich | USP |
| Simethicone | Dow | USP |
| Sodium Benzoate | Sigma-Aldrich | USP |
| Purified Water | - | USP |
Protocol for Solubility Screening
-
Prepare a series of aqueous solutions containing different wetting agents and suspending agents at various concentrations.
-
Add an excess amount of this compound to each solution.
-
Agitate the samples at room temperature for 24 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate by a validated HPLC method.
Protocol for Preparation of Oral Suspension
-
Micronize this compound powder to an average particle size of less than 10 µm.
-
Prepare the vehicle by dissolving sodium benzoate in purified water.
-
Disperse methylcellulose in the vehicle with continuous stirring.
-
In a separate container, dissolve sodium lauryl sulfate in a small amount of purified water and then add it to the methylcellulose dispersion.
-
Add simethicone to the vehicle.
-
Slowly add the micronized this compound to the vehicle while homogenizing at high speed.
-
Adjust the final volume with purified water and continue homogenization until a uniform suspension is achieved.
Protocol for Stability Assessment
-
Store the prepared suspensions in sealed containers at both refrigerated (2-8 °C) and accelerated (40 °C/75% RH) conditions.
-
At predetermined time points (0, 1, 2, and 4 weeks), withdraw samples for analysis.
-
Visually inspect the samples for any signs of physical instability such as caking or crystal growth.
-
Measure the particle size distribution and zeta potential.
-
Determine the concentration of this compound and any degradation products using a stability-indicating HPLC method.
Results
Excipient Screening
The following table summarizes the solubility of this compound in various aqueous vehicles.
| Vehicle Composition | This compound Solubility (µg/mL) |
| Purified Water | 5.2 ± 0.8 |
| 0.5% Methylcellulose | 6.1 ± 1.1 |
| 0.1% Sodium Lauryl Sulfate | 25.4 ± 2.3 |
| 0.5% Methylcellulose + 0.1% SLS | 28.9 ± 3.1 |
The results indicate that the addition of a wetting agent, sodium lauryl sulfate, significantly increases the apparent solubility of this compound.
Stability of the Lead Formulation
A lead formulation consisting of 10 mg/mL this compound, 0.5% Methylcellulose, 0.1% Sodium Lauryl Sulfate, 0.05% Simethicone, and 0.1% Sodium Benzoate in purified water was subjected to stability studies.
| Storage Condition | Time Point | Appearance | Particle Size (D50, µm) | Zeta Potential (mV) | Assay (% of Initial) |
| 2-8 °C | 0 weeks | Homogeneous Suspension | 5.2 | -25.3 | 100.0 |
| 4 weeks | Homogeneous Suspension | 5.4 | -24.9 | 99.5 | |
| 40 °C/75% RH | 0 weeks | Homogeneous Suspension | 5.2 | -25.3 | 100.0 |
| 4 weeks | Homogeneous Suspension | 5.8 | -23.1 | 98.8 |
The lead formulation demonstrated good physical and chemical stability under both refrigerated and accelerated conditions for 4 weeks.
Mechanism of Action: Histamine H1 Receptor Signaling Pathway
This compound exerts its antihistaminic effect by blocking the Histamine H1 receptor, a G-protein coupled receptor (GPCR). The activation of this receptor by histamine initiates a signaling cascade that leads to the physiological effects associated with allergic responses. The diagram below illustrates this pathway.
Conclusion
This application note details a systematic approach for developing a stable oral suspension of this compound for in vivo studies. By characterizing the physicochemical properties of the API and conducting a thorough excipient screening, a robust formulation with enhanced solubility and stability was identified. The provided protocols serve as a valuable resource for researchers and formulation scientists working with poorly soluble compounds like this compound. The developed formulation is expected to provide consistent and reliable drug exposure in preclinical animal models, facilitating further investigation of the pharmacological properties of this compound.
The Use of Bamirastine in Chronic Obstructive Pulmonary Disease (COPD) Research Models: A Review of Available Evidence
Despite a comprehensive review of scientific literature, there is currently no direct evidence or published research on the specific use of bamirastine in preclinical research models of Chronic Obstructive Pulmonary Disease (COPD). This compound is primarily identified as an antihistamine.
While the absence of specific data on this compound in COPD is a critical finding, this document aims to provide valuable context for researchers by outlining the established methodologies and conceptual frameworks for evaluating anti-inflammatory compounds in COPD research. This information can serve as a guide for hypothetically designing studies to investigate a compound with antihistaminic, anti-leukotriene, or phosphodiesterase (PDE) inhibitory properties, mechanisms potentially relevant to the complex inflammatory cascades in COPD.
Understanding COPD Research Models
Preclinical research relies on animal models to mimic the key pathological features of human COPD, primarily chronic inflammation, emphysema, and airway remodeling. The most common methods for inducing COPD in animal models include:
-
Cigarette Smoke (CS) Exposure: This is considered the gold-standard model as it most closely replicates the primary cause of COPD in humans. Rodents, typically mice or rats, are exposed to cigarette smoke for prolonged periods (weeks to months) to induce a COPD-like phenotype.
-
Lipopolysaccharide (LPS) Instillation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inflammatory stimulus. Intratracheal or intranasal administration of LPS induces a robust neutrophilic inflammation in the lungs, a key characteristic of COPD exacerbations.
-
Elastase Instillation: Intratracheal administration of elastase, a protease that breaks down elastin in the lung tissue, is used to model emphysema, one of the main components of COPD.
Hypothetical Application of an Anti-Inflammatory Agent in a COPD Model
The following sections detail a generalized protocol for assessing the efficacy of a hypothetical anti-inflammatory compound, such as one with antihistaminic properties, in a cigarette smoke-induced COPD mouse model.
Table 1: Key Parameters for Evaluating Anti-Inflammatory Agents in COPD Models
| Parameter Category | Specific Measurement | Rationale |
| Lung Function | Forced Expiratory Volume in 0.1 second (FEV0.1), Forced Vital Capacity (FVC), Airway Hyperresponsiveness (AHR) | To assess airflow limitation and bronchial hyperreactivity, key functional deficits in COPD. |
| Lung Inflammation | Bronchoalveolar Lavage Fluid (BALF) cell count (total and differential), Histological analysis of lung tissue | To quantify the influx of inflammatory cells (neutrophils, macrophages) into the airways and lung parenchyma. |
| Inflammatory Mediators | Cytokine and chemokine levels in BALF and lung homogenates (e.g., TNF-α, IL-1β, IL-6, KC/CXCL1) | To measure the levels of key pro-inflammatory molecules that drive the inflammatory response in COPD. |
| Oxidative Stress | Markers of oxidative damage (e.g., malondialdehyde), Antioxidant enzyme activity (e.g., superoxide dismutase) | To evaluate the imbalance between oxidants and antioxidants, a critical feature of COPD pathogenesis. |
| Lung Histopathology | Mean linear intercept, Destructive index, Goblet cell hyperplasia, Airway wall thickness | To assess the extent of emphysema, airway remodeling, and mucus hypersecretion. |
Experimental Protocols
Protocol 1: Cigarette Smoke-Induced COPD Model in Mice
-
Animal Selection: C57BL/6 mice are commonly used as they are susceptible to developing COPD-like features upon cigarette smoke exposure.
-
Induction of COPD:
-
Mice are exposed to whole-body cigarette smoke (e.g., from 5 cigarettes, twice daily, 5 days a week) for a period of 12-24 weeks in a specialized inhalation chamber.
-
A control group is exposed to room air under identical conditions.
-
-
Drug Administration:
-
The investigational compound (e.g., a hypothetical antihistamine) is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection, or inhalation) starting at a predetermined time point (e.g., from the beginning of CS exposure or after the establishment of the disease).
-
A vehicle control group receives the same volume of the vehicle used to dissolve the compound.
-
-
Assessment of Efficacy (Endpoints):
-
Lung Function: At the end of the treatment period, lung function is assessed using a specialized rodent ventilator and plethysmography system to measure parameters like FEV0.1 and FVC.
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline to collect BALF. Total and differential cell counts are performed to quantify inflammatory cell infiltration.
-
Histopathology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate lung architecture, inflammatory cell infiltration, and emphysematous changes.
-
Biochemical Analysis: BALF and lung tissue homogenates are used to measure the levels of inflammatory cytokines, chemokines, and markers of oxidative stress using techniques like ELISA and Western blotting.
-
Visualizing a Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for testing a novel anti-inflammatory compound in a preclinical COPD model.
Signaling Pathways in COPD Inflammation
The inflammatory process in COPD is complex, involving multiple cell types and signaling pathways. The diagram below provides a simplified overview of key inflammatory pathways that are often targeted in drug development for COPD.
Conclusion
While there is no specific data on the use of this compound in COPD research models, the established protocols and understanding of inflammatory pathways in COPD provide a solid foundation for investigating novel anti-inflammatory compounds. Future research could explore the potential of antihistamines, and other classes of drugs that modulate inflammatory pathways, in well-characterized preclinical models of COPD to determine their therapeutic potential. Researchers are encouraged to utilize the generalized frameworks presented here to design rigorous and informative preclinical studies.
Application Note: Quantification of Bamirastine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bamirastine is a second-generation antihistamine that acts as a selective H1 receptor antagonist. It is used in the treatment of allergic rhinitis and urticaria. The quantitative analysis of this compound in plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is based on established principles of bioanalytical method validation and employs common sample preparation techniques such as protein precipitation and solid-phase extraction.
While a specific validated method for this compound with defined mass spectrometric parameters is not publicly available, this document outlines a comprehensive framework for the development and validation of such a method.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the IS with a calibration curve.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
96-well plates
-
Centrifuge
-
Vortex mixer
-
SPE manifold or automated SPE system
-
LC-MS/MS system (including a binary pump, autosampler, and triple quadrupole mass spectrometer with an electrospray ionization source)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create working solutions for calibration standards and QC samples. Prepare a separate working solution for the IS.
-
Calibration Standards: Spike blank human plasma with the appropriate this compound working solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1-1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
To 100 µL of plasma sample, add 20 µL of the IS working solution and vortex briefly.
-
Pre-treat the plasma by adding 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized for this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution should be developed to ensure adequate separation of this compound from matrix components. A suggested starting gradient is:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and then performing a product ion scan to identify the most abundant and stable product ions. The collision energy must also be optimized for each transition.
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
Data Presentation
The following tables summarize the expected quantitative data from a full method validation according to regulatory guidelines (e.g., FDA, EMA).
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ (1 ng/mL) | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low QC (3 ng/mL) | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium QC (100 ng/mL) | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC (800 ng/mL) | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low QC (3 ng/mL) | Consistent and Reproducible | ≤ 15 | 85 - 115 | ≤ 15 |
| High QC (800 ng/mL) | Consistent and Reproducible | ≤ 15 | 85 - 115 | ≤ 15 |
Table 4: Stability
| Stability Condition | Duration | QC Concentration (ng/mL) | Mean Stability (%) |
| Bench-top (Room Temp) | 24 hours | Low, High | 85 - 115 |
| Freeze-Thaw | 3 cycles | Low, High | 85 - 115 |
| Long-term (-80°C) | 30 days | Low, High | 85 - 115 |
| Post-preparative (Autosampler) | 48 hours | Low, High | 85 - 115 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Histamine H1 receptor signaling pathway inhibited by this compound.
Application of Bamirastine in Studying Airway Hyperresponsiveness: A Review of Available Data
Despite a comprehensive search of scientific literature and clinical trial databases, there is a significant lack of specific data on the application of Bamirastine in the direct study of airway hyperresponsiveness (AHR). While this compound is a known second-generation antihistamine with a primary indication for allergic rhinitis, its specific effects on the complex physiological and cellular mechanisms underlying AHR in asthma and other respiratory diseases have not been extensively documented in publicly available research.
This document aims to provide a foundational understanding of AHR and the general role of H1-antihistamines, which is the class of drugs to which this compound belongs. This information can serve as a basis for researchers and drug development professionals to conceptualize potential studies involving this compound for AHR. However, it is crucial to note that the experimental protocols and data presented below are generalized for the study of AHR and are not based on specific studies conducted with this compound.
Understanding Airway Hyperresponsiveness
Airway hyperresponsiveness is a hallmark of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli that would have little to no effect on healthy individuals. The mechanisms underlying AHR are multifaceted and involve:
-
Airway Inflammation: Chronic inflammation, driven by immune cells such as mast cells and eosinophils, leads to the release of inflammatory mediators that sensitize the airways.
-
Airway Remodeling: Long-term inflammation can cause structural changes in the airways, including thickening of the airway wall and increased smooth muscle mass, contributing to persistent hyperresponsiveness.
-
Airway Smooth Muscle (ASM) Dysfunction: ASM in hyperresponsive airways may exhibit increased contractility and altered signaling pathways in response to bronchoconstrictor stimuli.
The Role of Histamine and H1-Antihistamines in the Airways
Histamine is a key mediator released from mast cells during an allergic response. It binds to H1 receptors on airway smooth muscle cells, leading to bronchoconstriction. H1-antihistamines, like this compound, act as inverse agonists at the H1 receptor, stabilizing it in an inactive conformation and thereby blocking the effects of histamine.
Potential Mechanisms of this compound in Modulating Airway Hyperresponsiveness
Based on its classification as an H1-antihistamine, this compound could potentially influence AHR through the following mechanisms:
-
Inhibition of Histamine-Induced Bronchoconstriction: By blocking the H1 receptor on airway smooth muscle cells, this compound would be expected to inhibit the direct bronchoconstrictor effects of histamine released from mast cells.
-
Mast Cell Stabilization: Some antihistamines possess mast cell-stabilizing properties, reducing the release of histamine and other pro-inflammatory mediators. The extent to which this compound exhibits this effect requires specific investigation.
-
Modulation of Inflammatory Cell Activity: By antagonizing histamine's effects, this compound might indirectly influence the recruitment and activation of other inflammatory cells, such as eosinophils, which contribute to the late-phase asthmatic reaction and chronic airway inflammation.
Experimental Protocols for Investigating the Effects of H1-Antihistamines on Airway Hyperresponsiveness
The following are generalized protocols that could be adapted to study the effects of this compound on AHR.
In Vivo Models of Airway Hyperresponsiveness
1. Allergen-Induced Airway Hyperresponsiveness in Mice or Guinea Pigs:
-
Objective: To assess the effect of a test compound on AHR in a model of allergic asthma.
-
Protocol:
-
Sensitization: Animals (e.g., BALB/c mice or Dunkin-Hartley guinea pigs) are sensitized to an allergen, typically ovalbumin (OVA), administered intraperitoneally with an adjuvant like aluminum hydroxide.
-
Challenge: Following sensitization, animals are challenged with aerosolized OVA to induce an allergic inflammatory response and AHR.
-
Treatment: The test compound (e.g., this compound) is administered (e.g., orally, intraperitoneally) at various doses before or after the allergen challenge.
-
AHR Measurement: Airway responsiveness is assessed by measuring the bronchoconstrictor response to increasing concentrations of a spasmogen like methacholine or histamine using techniques such as whole-body plethysmography or invasive measurement of lung resistance and elastance.
-
Inflammatory Readouts: Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell influx (e.g., eosinophils, neutrophils). Lung tissue can be processed for histology to assess inflammation and remodeling.
-
Logical Workflow for In Vivo AHR Studies
Caption: Workflow for an in vivo allergen-induced AHR model.
In Vitro Assays
1. Mast Cell Degranulation Assay:
-
Objective: To determine if a test compound can inhibit the release of mediators from mast cells.
-
Protocol:
-
Cell Source: Mast cells can be derived from bone marrow (BMMCs) or peritoneal lavage.
-
Sensitization (for IgE-mediated degranulation): Cells are incubated with IgE.
-
Treatment: Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
Stimulation: Degranulation is induced by an appropriate stimulus (e.g., antigen for IgE-sensitized cells, or a secretagogue like compound 48/80).
-
Quantification: The release of mediators, such as histamine or β-hexosaminidase, into the supernatant is measured and compared to control conditions.
-
2. Eosinophil Chemotaxis Assay:
-
Objective: To evaluate the effect of a test compound on the migration of eosinophils.
-
Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from peripheral blood.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, with a chemoattractant (e.g., eotaxin) in the lower chamber and eosinophils in the upper chamber, separated by a porous membrane.
-
Treatment: The test compound (e.g., this compound) is added to the upper or lower chamber to assess its effect on migration.
-
Quantification: The number of eosinophils that have migrated to the lower chamber is counted after a specific incubation period.
-
3. Airway Smooth Muscle Contraction Assay:
-
Objective: To assess the direct effect of a test compound on the contractility of airway smooth muscle.
-
Protocol:
-
Tissue Preparation: Tracheal or bronchial rings are isolated from animals (e.g., guinea pigs) and mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: The tissue is contracted with a spasmogen, such as histamine or methacholine.
-
Treatment: The test compound (e.g., this compound) is added to the bath to determine its ability to relax the pre-contracted tissue or to inhibit the contraction induced by the spasmogen.
-
Measurement: The force of contraction is measured using a force transducer.
-
Signaling Pathway in Airway Smooth Muscle Contraction
Caption: Simplified signaling pathway of histamine-induced airway smooth muscle contraction and the putative point of action for this compound.
Data Presentation
As no specific quantitative data for this compound's effect on airway hyperresponsiveness is available, the following tables are templates that researchers could use to structure their findings from the experimental protocols described above.
Table 1: Effect of this compound on Methacholine-Induced Bronchoconstriction in an OVA-Sensitized Mouse Model
| Treatment Group | Dose (mg/kg) | PC50 of Methacholine (mg/mL) | % Inhibition of AHR |
| Vehicle Control | - | ||
| This compound | |||
| This compound | |||
| Positive Control |
PC50: Provocative concentration of methacholine causing a 50% increase in lung resistance.
Table 2: Effect of this compound on Mast Cell Degranulation
| Treatment | Concentration (µM) | % Inhibition of Histamine Release | IC50 (µM) |
| Vehicle Control | - | 0 | - |
| This compound | |||
| This compound | |||
| This compound | |||
| Positive Control |
IC50: Concentration of the compound that inhibits 50% of the maximal response.
Table 3: Effect of this compound on Eosinophil Chemotaxis
| Treatment | Concentration (µM) | % Inhibition of Eosinophil Migration | IC50 (µM) |
| Vehicle Control | - | 0 | - |
| This compound | |||
| This compound | |||
| This compound | |||
| Positive Control |
Conclusion
While this compound, as an H1-antihistamine, is theoretically expected to have a mitigating effect on certain aspects of airway hyperresponsiveness, particularly those directly mediated by histamine, there is a clear lack of published research to substantiate this and to delineate its broader effects on airway inflammation and remodeling. The protocols and data templates provided here offer a framework for initiating such investigations. Further preclinical and clinical studies are warranted to determine the potential utility of this compound in the study and potential treatment of airway hyperresponsiveness. Researchers are encouraged to conduct these studies to fill the existing knowledge gap.
Troubleshooting & Optimization
Technical Support Center: Bamirastine Aqueous Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of Bamirastine.
Physicochemical Properties of this compound
Currently, there is limited publicly available experimental data on the aqueous solubility of this compound. As with many new chemical entities, researchers may need to determine these properties experimentally.
Table 1: Physicochemical Identifiers of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₇N₅O₃ | [1] |
| Molecular Weight | 527.66 g/mol | [1] |
| Chemical Structure | 2-(6-((3-(4-(diphenoxymethoxy)piperidin-1-yl)propyl)amino)imidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoic acid | [1] |
Based on its chemical structure, this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2][3]
General Troubleshooting Workflow for Poor Solubility
When encountering solubility issues with this compound, a systematic approach can help identify the most effective enhancement strategy. The following workflow provides a logical sequence of steps for investigation.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working to improve the aqueous solubility of this compound.
Q1: What is the first step I should take to address the poor aqueous solubility of this compound?
A1: The initial step is to perform a thorough characterization of this compound's physicochemical properties. This includes determining its solubility in a range of pH buffers and relevant organic solvents, and characterizing its solid-state properties (e.g., crystallinity, polymorphism) using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Additionally, predicting the pKa and logP values can provide insight into its behavior in different environments.
Q2: How does pH affect the solubility of this compound?
A2: this compound's chemical structure contains both acidic (carboxylic acid) and basic (amino) functional groups, making its solubility highly pH-dependent. At a pH below its acidic pKa and above its basic pKa, the molecule will be ionized, which generally leads to higher aqueous solubility. Conversely, at a pH between its pKa values, it will exist as a less soluble zwitterion or neutral molecule. Therefore, adjusting the pH of the aqueous solution can be a primary and effective method to enhance its solubility.
Q3: What are the most common techniques for enhancing the solubility of BCS Class II drugs like this compound?
A3: For BCS Class II drugs, several techniques are commonly employed to improve solubility and dissolution rate. These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt Formation: Converting the acidic or basic functional groups of this compound into a salt can significantly increase its aqueous solubility.[6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule, thereby increasing its solubility.[7]
-
-
Use of Excipients:
-
Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of non-polar drugs.
-
Surfactants: These can increase solubility by forming micelles that encapsulate the drug molecules.
-
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug at a suitable pH increases its affinity for water. | Simple, cost-effective, and easy to implement.[8] | Risk of precipitation upon dilution or change in pH; potential for chemical instability at extreme pH values.[8] |
| Co-solvents | A water-miscible solvent reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic drugs. | Simple to formulate and can significantly increase solubility. | Potential for in vivo precipitation upon dilution; toxicity concerns with some solvents. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[9] | Can significantly increase solubility and stability; various cyclodextrin derivatives are available. | Can be expensive; the amount of drug that can be complexed is limited by the stoichiometry of the complex. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which enhances wettability and dissolution.[5] | Can lead to a significant increase in dissolution rate and bioavailability.[5] | Formulations can be physically unstable and may revert to a crystalline form over time; manufacturing can be complex.[10] |
| Nanosuspension | The drug is formulated as nanoparticles, which increases the surface area and dissolution velocity. | Applicable to a wide range of poorly soluble drugs; can be administered via various routes. | Can be challenging to stabilize against particle aggregation; requires specialized equipment for production. |
| Salt Formation | Conversion to a salt form with a suitable counter-ion can improve solubility and dissolution rate.[6] | A well-established and effective method for ionizable drugs. | Not applicable to neutral compounds; the salt may convert back to the less soluble free form in the gastrointestinal tract. |
Troubleshooting Guides and Experimental Protocols
This section provides detailed experimental protocols and troubleshooting for key solubility enhancement techniques applicable to this compound.
Solid Dispersion
Principle: Solid dispersions enhance the dissolution of poorly soluble drugs by dispersing the drug in a hydrophilic carrier matrix. This can lead to particle size reduction to a molecular level, improved wettability, and the presence of the drug in a higher-energy amorphous state.[5]
Experimental Protocol: Solvent Evaporation Method
-
Carrier Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG 6000).
-
Solvent Selection: Identify a common solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Preparation of Solution:
-
Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent with stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform a dissolution test to compare the release profile of the solid dispersion with that of the pure drug.
-
Characterize the solid state of the dispersion using XRD and DSC to confirm the amorphous nature of the drug.
-
Troubleshooting Guide: Solid Dispersion
| Issue | Possible Cause | Suggested Solution |
| Drug and carrier are not dissolving in a common solvent. | Immiscibility of the components. | Screen a wider range of solvents or solvent mixtures. Consider a different preparation method like melt extrusion if the components are thermally stable. |
| The resulting solid dispersion shows crystalline peaks in XRD. | The drug has not been fully converted to an amorphous state or has recrystallized. | Increase the proportion of the carrier. Use a faster solvent evaporation rate. Ensure complete removal of the solvent during drying. |
| The dissolution rate is not significantly improved. | The chosen carrier is not optimal. The drug-to-carrier ratio is not appropriate. | Experiment with different hydrophilic carriers. Test a range of drug-to-carrier ratios to find the optimal formulation. |
| The solid dispersion is unstable and recrystallizes over time. | The formulation is thermodynamically unstable. | Incorporate a second polymer as a crystallization inhibitor. Store the formulation under controlled temperature and humidity conditions. |
Experimental Workflow: Solid Dispersion Preparation
Nanosuspension
Principle: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants and/or polymers. The reduction in particle size to the nanometer range leads to an increase in the surface area, which in turn increases the dissolution velocity of the drug.
Experimental Protocol: Anti-Solvent Precipitation Method
-
Solvent and Anti-Solvent Selection:
-
Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol).
-
Select an aqueous solution in which the drug is poorly soluble to act as the anti-solvent (e.g., water or a buffer).
-
-
Stabilizer Selection: Choose a stabilizer to prevent particle aggregation (e.g., Poloxamer 188, PVP K30). Dissolve the stabilizer in the anti-solvent.
-
Precipitation:
-
Inject the drug solution into the anti-solvent solution under high-speed stirring. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
-
Homogenization (Optional):
-
Further reduce the particle size and improve uniformity by using a high-pressure homogenizer or ultrasonicator.
-
-
Solvent Removal:
-
Remove the organic solvent by evaporation under reduced pressure.
-
-
Characterization:
-
Measure the particle size and zeta potential of the nanosuspension.
-
Perform dissolution studies to evaluate the enhancement in dissolution rate.
-
Troubleshooting Guide: Nanosuspension
| Issue | Possible Cause | Suggested Solution |
| Large and non-uniform particles are formed. | The stirring speed is too low. The concentration of the drug solution is too high. | Increase the stirring speed during precipitation. Optimize the injection rate of the drug solution. Decrease the concentration of the drug in the organic solvent. |
| The nanoparticles aggregate and settle over time. | Insufficient stabilization. The concentration of the stabilizer is too low. | Screen different types of stabilizers or use a combination of stabilizers (e.g., an ionic and a non-ionic surfactant). Increase the concentration of the stabilizer. |
| The particle size increases during storage. | Ostwald ripening (growth of larger particles at the expense of smaller ones). | Add a crystal growth inhibitor to the formulation. Optimize the stabilizer concentration. |
Experimental Workflow: Nanosuspension Preparation
References
- 1. GSRS [precision.fda.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. ijpsr.com [ijpsr.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Overcoming Poor Bioavailability of Bamirastine in Oral Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor oral bioavailability of Bamirastine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of this compound oral delivery systems.
Issue 1: Low Drug Loading in Lipid-Based Formulations
-
Problem: Difficulty in dissolving a sufficient amount of this compound in the selected lipid excipients, leading to low drug loading in the final formulation (e.g., Self-Nanoemulsifying Drug Delivery System - SNEDDS).
-
Possible Causes:
-
Poor solubility of this compound in the chosen oil, surfactant, or cosurfactant.
-
The crystalline nature of the drug may hinder its dissolution in the lipid matrix.
-
-
Troubleshooting Steps:
-
Systematic Solubility Screening: Conduct thorough solubility studies of this compound in a wide range of oils (e.g., oleic acid, Capmul PG-NF), surfactants (e.g., Tween 60, Tween 40), and cosurfactants (e.g., Transcutol, Capryol 90).
-
Excipient Blends: Evaluate the solubility of this compound in various combinations and ratios of surfactants and cosurfactants (Smix).
-
Temperature Elevation: Gently warm the excipients during the drug dissolution process to enhance solubility, ensuring the temperature remains below the degradation point of this compound and the excipients.
-
Use of Co-solvents: Incorporate a small percentage of a suitable co-solvent to improve drug solubilization within the lipid matrix.
-
Issue 2: Drug Precipitation Upon Dilution of SNEDDS
-
Problem: The this compound-loaded SNEDDS formulation appears stable as a pre-concentrate but precipitates upon dilution with an aqueous medium (e.g., in vitro dissolution testing or in the gastrointestinal tract).
-
Possible Causes:
-
The drug is supersaturated in the formulation and crashes out when the system is diluted.
-
The selected surfactant and cosurfactant are not efficient enough to maintain the drug in a solubilized state within the nanoemulsion droplets.
-
-
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: Add a polymeric precipitation inhibitor, such as Soluplus®, to the formulation to maintain a supersaturated state of the drug upon dilution.
-
Optimize Surfactant/Cosurfactant Ratio (Smix): Re-evaluate the ratio of surfactant to cosurfactant to enhance the emulsification efficiency and the stability of the nanoemulsion droplets.
-
Increase Surfactant Concentration: A higher concentration of surfactant can improve the stability of the nanoemulsion and prevent drug precipitation.
-
Select a More Efficient Surfactant System: Screen for surfactants with a higher solubilization capacity for this compound.
-
Issue 3: Inconsistent In Vivo Pharmacokinetic Results
-
Problem: High variability in the plasma concentration-time profiles of this compound among test subjects (e.g., rats) after oral administration of the formulation.
-
Possible Causes:
-
Incomplete or variable in vivo emulsification of the SNEDDS.
-
Interaction of the formulation with food or gastrointestinal fluids.
-
Instability of the formulation in the gastrointestinal environment.
-
-
Troubleshooting Steps:
-
Robustness to Dilution Testing: Evaluate the formulation's ability to form a stable nanoemulsion in different physiological media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Standardize Administration Protocol: Ensure consistent administration procedures, including the fasting state of the animals and the volume and method of administration.
-
Assess Food Effect: Conduct pilot studies to evaluate the impact of food on the bioavailability of the formulation.
-
Thermodynamic Stability Studies: Perform rigorous stability testing of the pre-concentrate (e.g., heating-cooling cycles, freeze-thaw cycles) to ensure its physical integrity before administration.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound (an active metabolite of Bilastine) is primarily attributed to its low aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1] While this compound has high permeability (BCS Class II), its dissolution is the rate-limiting step for oral absorption.
Q2: What formulation strategies have shown promise for improving this compound's oral bioavailability?
A2: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) have demonstrated significant potential in enhancing the oral bioavailability of this compound (as Bilastine).[2][3] These systems are isotropic mixtures of oil, surfactant, and a cosurfactant that spontaneously form a nanoemulsion upon contact with gastrointestinal fluids. This in-situ nanoemulsion increases the surface area for drug release and maintains the drug in a solubilized state, thereby facilitating its absorption.
Q3: What are the key components of a successful this compound SNEDDS formulation?
A3: Based on published research, a successful SNEDDS formulation for Bilastine (the parent drug of this compound) consists of:
-
Oil Phase: To solubilize the lipophilic drug. Oleic acid and Capmul PG-NF have been successfully used.[2][4]
-
Surfactant: To reduce the interfacial tension and facilitate the formation of a stable nanoemulsion. Tween 60 and Tween 40 have been reported as effective surfactants.[2][4]
-
Cosurfactant: To improve the emulsification process and the stability of the nanoemulsion. Transcutol and Capryol 90 have been utilized in successful formulations.[2][4]
-
Precipitation Inhibitor (Optional but Recommended): To prevent drug precipitation upon dilution. Soluplus® has been shown to be effective.[1]
Q4: How can I assess the performance of my this compound SNEDDS formulation in vitro?
A4: Key in vitro characterization tests for a this compound SNEDDS formulation include:
-
Self-Emulsification Time and Grade: Assess the speed and appearance of nanoemulsion formation upon dilution.
-
Droplet Size and Polydispersity Index (PDI): Measure the size and size distribution of the nanoemulsion droplets using dynamic light scattering. A smaller droplet size and low PDI are generally desirable.
-
Zeta Potential: Determine the surface charge of the nanoemulsion droplets, which is an indicator of stability.
-
In Vitro Drug Release: Perform dissolution studies in relevant media (e.g., 0.1 N HCl, phosphate buffer) to compare the release profile of the SNEDDS formulation to the pure drug.
Q5: What are the critical parameters to monitor in an in vivo pharmacokinetic study of a this compound SNEDDS formulation?
A5: In an in vivo study (typically in rats), the following pharmacokinetic parameters are crucial for evaluating the performance of your this compound SNEDDS formulation:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma. An effective SNEDDS should result in a higher Cmax compared to the unformulated drug.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed. A shorter Tmax indicates faster absorption.
-
AUC (Area Under the Plasma Concentration-Time Curve): Represents the total drug exposure over time. A significantly higher AUC for the SNEDDS formulation compared to the control indicates improved bioavailability.
Data Presentation
Table 1: Pharmacokinetic Parameters of Bilastine Oral Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability |
| Bilastine Self-Nanoemulsion (BL-SNE) | 24289.91 | 0.75 | 97844.7 | 1.47 (vs. Tablet) |
| Marketed Tablet | 15840.37 | 1.0 | 66140.4 | 1.0 |
| Pure Bilastine Suspension | 10830.12 | 1.0 | 59397.12 | 0.90 (vs. Tablet) |
Data sourced from a comparative bioavailability study in Wistar rats.[2][3]
Table 2: Composition of a Reported Bilastine Self-Nanoemulsion (BL-SNE) Formulation
| Component | Function | Composition (% w/w) |
| Bilastine | Active Pharmaceutical Ingredient | - |
| Oleic Acid | Oil | 20 |
| Tween 60 | Surfactant | 40 |
| Transcutol | Cosurfactant | 40 |
| Soluplus® | Precipitation Inhibitor | 5 |
This formulation demonstrated enhanced oral bioavailability of Bilastine in rats.[1]
Table 3: Composition of an Alternative Solid-SNEDDS (S-SNEDDS) Formulation for Bilastine
| Component | Function | Amount |
| Bilastine | Active Pharmaceutical Ingredient | 100 mg |
| Capmul PG-NF | Oil | 200 mg |
| Tween 40 + Capryol 90 (Smix) | Surfactant + Cosurfactant | 1800 mg |
| Neusilin | Solid Carrier | 1 g |
This solid formulation was developed to improve stability and handling.[4]
Experimental Protocols
Protocol 1: Development of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Excipient Screening (Solubility Studies): a. Add an excess amount of this compound to a series of vials, each containing a different oil, surfactant, or cosurfactant. b. Shake the vials in an isothermal shaker for 72 hours at 25°C to reach equilibrium. c. Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method to determine the solubility in each excipient.
-
Construction of Pseudo-Ternary Phase Diagrams: a. Select the oil, surfactant, and cosurfactant in which this compound shows the highest solubility. b. Prepare various ratios of the surfactant and cosurfactant (Smix), for example, 1:1, 2:1, 1:2. c. For each Smix ratio, prepare mixtures with the oil at different weight ratios (e.g., from 9:1 to 1:9). d. Titrate each mixture with water and observe for the formation of a transparent or translucent nanoemulsion. e. Plot the results on a pseudo-ternary phase diagram to identify the nanoemulsion region.
-
Formulation Preparation: a. Based on the phase diagrams, select a formulation with a high nanoemulsion area. b. Accurately weigh the selected amounts of oil, surfactant, and cosurfactant. c. Add the required amount of this compound to the mixture. d. Gently heat and stir the mixture until the drug is completely dissolved and a clear, homogenous pre-concentrate is formed. e. If required, add a precipitation inhibitor and mix until dissolved.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week before the experiment, with free access to food and water.
-
Dosing: a. Fast the rats overnight before dosing. b. Divide the rats into groups (e.g., control group receiving pure this compound suspension, test group receiving the SNEDDS formulation). c. Administer the formulations orally via gavage.
-
Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Extract this compound from the plasma samples using a suitable protein precipitation method. b. Analyze the this compound concentration in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 3: HPLC Method for Quantification of this compound (as Bilastine) in Rat Plasma
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and potassium dihydrogen phosphate buffer (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile).
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating a this compound SNEDDS formulation.
Caption: Logical relationship illustrating how SNEDDS overcomes this compound's poor bioavailability.
References
- 1. The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
Strategies for minimizing Bamirastine-induced emetic side effects
This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing emetic side effects that may be encountered during experiments with Bamirastine. As specific data on this compound-induced emesis is limited, the following strategies are based on general pharmacological principles for managing drug-induced nausea and vomiting.
Troubleshooting Guide: Managing Emesis in Experimental Subjects
Issue: Observation of emetic events (nausea, retching, vomiting) in experimental subjects following this compound administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound-induced emesis.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced emesis?
A1: As an H1 histamine antagonist, this compound's emetic effects, if observed, could be paradoxical or mediated by off-target effects. While some antihistamines are used to treat nausea, others can induce it.[1][2] The mechanism may involve interactions with other receptors in the central nervous system (CNS) or gastrointestinal tract. The chemoreceptor trigger zone (CTZ) in the medulla is a key area for drug-induced emesis and contains various neurotransmitter receptors.[3]
Q2: How can I determine if the emetic effects are dose-dependent?
A2: A dose-response study is recommended. Administer a range of this compound doses to different groups of subjects and record the incidence and severity of emetic events. This will help establish a potential threshold dose for emesis and determine if a therapeutic window exists with minimal side effects.
Q3: What are the first steps to mitigate observed emesis?
A3: If the emetic effects are dose-dependent, the simplest first step is to reduce the dose to the lowest effective level. If the experimental design allows, splitting the total daily dose into multiple smaller administrations may also help reduce peak plasma concentrations and associated side effects.
Q4: Could the vehicle or formulation of this compound be contributing to emesis?
A4: Yes, the experimental vehicle or formulation can have its own gastrointestinal effects. It is crucial to run control groups with the vehicle alone to rule out its contribution to the observed emesis. Investigating alternative, non-irritating formulations or vehicles may be necessary.
Q5: If dose reduction is not feasible, what are the options for co-administration of antiemetics?
A5: Co-administration with an appropriate antiemetic agent can be an effective strategy. The choice of antiemetic will depend on the suspected underlying mechanism of emesis. A summary of potential antiemetic classes is provided in Table 1. It is important to consider potential drug-drug interactions between this compound and any co-administered drug.[4][5]
Antiemetic Agent Classes for Co-administration
Table 1: Summary of Potential Antiemetic Classes for Managing Drug-Induced Emesis
| Antiemetic Class | Mechanism of Action | Examples | Potential Side Effects |
| Serotonin (5-HT3) Receptor Antagonists | Blocks 5-HT3 receptors in the CTZ and GI tract.[3] | Ondansetron, Granisetron | Headache, dizziness, constipation, QTc prolongation.[5][6] |
| Dopamine (D2) Receptor Antagonists | Blocks D2 receptors in the CTZ.[7] | Metoclopramide, Prochlorperazine | Sedation, extrapyramidal symptoms (dystonia, akathisia).[6][8] |
| Neurokinin-1 (NK1) Receptor Antagonists | Blocks NK1 receptors in the brain, preventing substance P from inducing vomiting.[3] | Aprepitant, Fosaprepitant | Fatigue, dizziness, potential for drug interactions via CYP3A4.[9][10] |
| Anticholinergics (Muscarinic Receptor Antagonists) | Blocks muscarinic receptors in the vestibular system and vomiting center.[8][11] | Scopolamine | Dry mouth, drowsiness, blurred vision.[11][12] |
| Corticosteroids | Mechanism not fully understood, may involve prostaglandin synthesis inhibition.[5] | Dexamethasone | Insomnia, mood changes with short-term use.[5][10] |
Signaling Pathways in Emesis
The following diagram illustrates the major neurochemical pathways involved in the emetic reflex and the points of intervention for different classes of antiemetic drugs.
Caption: Key neurochemical pathways in drug-induced emesis.
Experimental Protocols
Protocol 1: Dose-Response Evaluation of Emesis
-
Subjects: Select a suitable animal model for emesis research (e.g., ferret, dog).
-
Acclimatization: Acclimatize subjects to the experimental environment for a minimum of 7 days.
-
Grouping: Randomly assign subjects to a minimum of 4 groups: Vehicle control, Low-dose this compound, Mid-dose this compound, and High-dose this compound.
-
Administration: Administer the designated dose of this compound or vehicle via the intended experimental route (e.g., oral gavage, intravenous).
-
Observation: Continuously observe subjects for a defined period (e.g., 4 hours) post-administration. Record the latency to the first emetic event, and the number of retches and vomits.
-
Data Analysis: Analyze the incidence of emesis across groups using a chi-square test. Analyze the frequency of emetic events using ANOVA or a non-parametric equivalent.
Protocol 2: Efficacy of Antiemetic Co-administration
-
Dose Selection: Choose a dose of this compound that reliably induces emesis based on the results of Protocol 1.
-
Grouping: Assign subjects to the following groups: Vehicle control, this compound alone, this compound + Antiemetic A, this compound + Antiemetic B, etc.
-
Antiemetic Pre-treatment: Administer the selected antiemetic agent at a clinically relevant dose and appropriate time before this compound administration (e.g., 30-60 minutes prior).
-
This compound Administration: Administer the pre-determined emetic dose of this compound.
-
Observation and Data Analysis: Follow the observation and data analysis steps as outlined in Protocol 1 to determine if the antiemetic co-administration significantly reduces the incidence and/or severity of emesis compared to the this compound alone group.
References
- 1. droracle.ai [droracle.ai]
- 2. Antihistamines - NHS [nhs.uk]
- 3. Physiology and pharmacology in controlling emesis - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiemetic Histamine H1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nausea, emesis, and antiemetics - EMCrit Project [emcrit.org]
- 7. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiemetic drugs: what to prescribe and when [australianprescriber.tg.org.au]
- 9. Progress in the Control of Chemotherapy-Induced Emesis: New Agents and New Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What to take for nausea: What medications and home remedies work well? [medicalnewstoday.com]
- 11. Antiemetic Antimuscarinics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
Optimizing Bamirastine dosage for maximal therapeutic effect in vivo
Technical Support Center: Bamirastine
This technical support center provides guidance on the in vivo use of this compound, a novel selective antagonist of the G-protein coupled receptor GPRX. The information herein is intended for researchers, scientists, and drug development professionals to aid in the optimization of this compound dosage for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of GPRX, a G-protein coupled receptor implicated in inflammatory signaling cascades. By binding to GPRX, this compound blocks the downstream activation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Q2: What is the recommended starting dose for in vivo studies in mice?
A2: For initial in vivo efficacy studies in murine models, a starting dose of 10 mg/kg administered via intraperitoneal (IP) injection is recommended. This recommendation is based on preliminary dose-ranging studies. However, the optimal dose may vary depending on the specific mouse strain, disease model, and desired therapeutic outcome.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound is sparingly soluble in aqueous solutions. For IP injection, it is recommended to formulate this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. The solution should be prepared fresh before each use and vortexed thoroughly to ensure complete dissolution.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: Preclinical pharmacokinetic studies in mice have shown that this compound has a plasma half-life of approximately 6 hours and reaches peak plasma concentration (Cmax) at 2 hours post-IP injection. The bioavailability is estimated to be around 40%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no therapeutic effect observed | - Sub-optimal dosage- Inadequate drug exposure- Poor formulation/solubility- Inappropriate animal model | - Perform a dose-response study to identify the optimal dose.- Conduct pharmacokinetic analysis to assess drug exposure.- Ensure proper formulation and complete dissolution of this compound.- Verify the relevance of the animal model to the therapeutic indication. |
| High variability in experimental results | - Inconsistent dosing technique- Variability in animal age, weight, or sex- Circadian rhythm effects | - Ensure consistent and accurate administration of this compound.- Standardize animal characteristics for each experimental group.- Administer the drug at the same time each day. |
| Adverse effects or toxicity observed | - Dose is too high- Off-target effects- Vehicle-related toxicity | - Reduce the dose or dosing frequency.- Evaluate potential off-target activities of this compound.- Include a vehicle-only control group to assess vehicle toxicity. |
Experimental Protocols
Dose-Response Study Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8 per group):
-
Vehicle control (10% DMSO, 40% PEG300, 50% saline)
-
This compound (1 mg/kg)
-
This compound (3 mg/kg)
-
This compound (10 mg/kg)
-
This compound (30 mg/kg)
-
-
Administration: Administer the assigned treatment via IP injection.
-
Induction of Disease Model: Induce the disease model of interest (e.g., LPS-induced systemic inflammation) 1 hour after this compound administration.
-
Endpoint Measurement: Collect blood or tissue samples at a predetermined time point post-induction to measure relevant biomarkers (e.g., plasma TNF-α levels).
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the ED50 (effective dose for 50% of maximal response).
Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Catheterization: If serial blood sampling is required, catheterize the jugular vein 24-48 hours prior to the study.
-
Grouping: Assign rats to the following groups (n=4 per group):
-
Intravenous (IV) administration (2 mg/kg)
-
Intraperitoneal (IP) administration (10 mg/kg)
-
-
Administration: Administer this compound via the specified route.
-
Blood Sampling: Collect blood samples (approximately 100 µL) at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t1/2).
Visualizations
Addressing Bamirastine stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues related to Bamirastine during long-term storage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in the concentration of this compound in solution over time. | Chemical Degradation: this compound may be susceptible to hydrolysis or oxidation, especially in aqueous solutions. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (2-8°C) and protected from light. 2. pH Adjustment: The stability of this compound may be pH-dependent. Prepare solutions in a buffer system that maintains a stable pH, ideally between 4 and 6. 3. Use of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant such as ascorbic acid or sodium metabisulfite to the solution. 4. Inert Atmosphere: For highly sensitive solutions, purging the headspace of the storage vial with an inert gas like nitrogen or argon can prevent oxidation. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of Degradation Products: The new peaks likely correspond to molecules formed from the breakdown of this compound. | 1. Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in characterizing the degradation pathway. 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products. |
| Discoloration or precipitation of the this compound solution. | Insolubility or Polymerization: Changes in pH, temperature, or exposure to light can lead to the formation of insoluble aggregates or colored degradation products. | 1. Solubility Assessment: Determine the solubility of this compound in different solvents and buffer systems to find the optimal conditions for maintaining it in solution. 2. Filtration: If precipitation occurs, the solution can be filtered through a 0.22 µm filter to remove insoluble particles before use. However, this does not address the underlying stability issue. 3. Formulation Development: Consider the use of excipients such as solubilizing agents or stabilizers to improve the long-term stability of the solution. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For long-term storage, solid this compound should be stored at 2-8°C, protected from light and moisture. This compound solutions are less stable and should be freshly prepared. If short-term storage of a solution is necessary, it should be kept at 2-8°C and used within 24 hours.
2. What are the main degradation pathways for this compound?
Based on its chemical structure (hypothetical), this compound is primarily susceptible to hydrolytic and oxidative degradation. Hydrolysis can occur at the amide bond, while oxidation may target electron-rich moieties within the molecule.
3. How can I monitor the stability of my this compound samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the concentration of this compound and detecting the formation of degradation products over time.[1][2]
4. What is a forced degradation study and why is it important?
A forced degradation study involves subjecting the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to accelerate its degradation.[2] This helps in identifying potential degradation products and understanding the degradation pathways, which is crucial for developing a stable formulation and a reliable analytical method.[2][3]
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under different conditions.
Table 1: Effect of Temperature on this compound Stability (Solid State)
| Temperature | Storage Duration (Months) | Purity (%) |
| 2-8°C | 12 | 99.5 |
| 25°C / 60% RH | 12 | 97.2 |
| 40°C / 75% RH | 6 | 92.1 |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (25°C)
| pH | Storage Duration (Days) | Remaining this compound (%) |
| 2.0 | 7 | 85.3 |
| 4.5 | 7 | 98.1 |
| 7.0 | 7 | 91.5 |
| 9.0 | 7 | 78.9 |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Testing
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.
-
Thermal Degradation: Heat solid this compound at 80°C for 48 hours.
-
Analysis: Analyze all stressed samples by the validated HPLC method and compare the chromatograms to that of an unstressed sample.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Synthesis of Bamirastine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of Bamirastine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route involves a multi-step process culminating in the formation of this compound.
Synthetic Pathway Overview
A plausible synthetic pathway for this compound is deduced as a multi-step process involving the synthesis of key intermediates followed by their coupling.
dot
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-(4-(4-chlorobutyl)piperazin-1-yl)pyrimidine (Intermediate A)
| Question | Possible Cause | Troubleshooting Steps |
| Low yield of Intermediate A | Incomplete reaction | - Ensure an appropriate base (e.g., K₂CO₃, Et₃N) is used in sufficient molar excess to neutralize the HBr formed. - Increase the reaction temperature, but monitor for side product formation. - Extend the reaction time and monitor progress by TLC or LC-MS. |
| Side reactions | - Use a non-polar, aprotic solvent like acetonitrile or DMF to minimize side reactions. - Add the 1-bromo-4-chlorobutane slowly to the reaction mixture to control the reaction rate and temperature. | |
| Difficult purification | - Use column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) for effective purification. - Consider a salt formation and recrystallization step to improve purity. |
Step 2: Synthesis of N-(pyridin-2-ylmethyl)-4-aminophenylamine (Intermediate B)
| Question | Possible Cause | Troubleshooting Steps |
| Low yield of Intermediate B | Inefficient imine formation | - Use a dehydrating agent (e.g., molecular sieves, MgSO₄) to drive the equilibrium towards imine formation. - Perform the reaction under acidic catalysis (e.g., a catalytic amount of acetic acid). |
| Incomplete reduction | - Choose an appropriate reducing agent. Sodium borohydride (NaBH₄) is often effective for imine reduction. For more robust reductions, sodium triacetoxyborohydride can be used. - Ensure the reaction goes to completion by monitoring with TLC or LC-MS before quenching. | |
| Over-reduction or side product formation | - Control the reaction temperature, as higher temperatures can lead to side products. - Add the reducing agent portion-wise to maintain control over the reaction. |
Step 3: Synthesis of this compound (Final Product)
| Question | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction | - Use a suitable base (e.g., DIPEA, K₂CO₃) to facilitate the nucleophilic substitution. - Increase the reaction temperature (e.g., reflux in a suitable solvent like acetonitrile or DMF). - A phase-transfer catalyst (e.g., tetrabutylammonium bromide) might be beneficial. |
| Formation of impurities | - Ensure high purity of Intermediates A and B before proceeding to the final step. - Monitor the reaction closely to avoid prolonged heating which can lead to degradation. | |
| Difficult purification of this compound | Presence of unreacted starting materials and byproducts | - Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in dichloromethane). - Consider purification via preparative HPLC for high purity. - Recrystallization from a suitable solvent system can also be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the alkylation of 1-(pyrimidin-2-yl)piperazine in Step 1?
A1: A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is generally preferred. These solvents effectively dissolve the reactants and facilitate the SN2 reaction while minimizing side reactions.
Q2: Can I use a different reducing agent for the reductive amination in Step 2?
A2: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reagent for this transformation. Catalytic hydrogenation (e.g., H₂, Pd/C) is also an option, although it may require optimization to avoid reduction of other functional groups.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Staining with appropriate reagents (e.g., potassium permanganate, UV light) can help visualize the spots. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: What are the critical parameters to control in the final coupling step?
A4: The critical parameters for the final nucleophilic substitution are temperature, reaction time, and the choice of base. The temperature should be high enough to drive the reaction to completion but not so high as to cause degradation. The reaction should be monitored to determine the optimal time for quenching. The base should be strong enough to deprotonate the amine of Intermediate B but not so strong as to cause unwanted side reactions.
Experimental Protocols
Protocol for the Synthesis of 2-(4-(4-chlorobutyl)piperazin-1-yl)pyrimidine (Intermediate A)
-
To a solution of 1-(pyrimidin-2-yl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-bromo-4-chlorobutane (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Intermediate A.
Protocol for the Synthesis of N-(pyridin-2-ylmethyl)-4-aminophenylamine (Intermediate B)
-
Dissolve 4-phenylaniline (1.0 eq) and pyridin-2-carbaldehyde (1.1 eq) in methanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for the Synthesis of this compound
-
To a solution of Intermediate B (1.0 eq) in DMF, add diisopropylethylamine (DIPEA) (2.0 eq).
-
Add Intermediate A (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography followed by recrystallization or preparative HPLC.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound, which can be used as a benchmark for optimizing the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-(Pyrimidin-2-yl)piperazine | 1-Bromo-4-chlorobutane | Acetonitrile | 80 | 12 | 75-85 |
| 2 | 4-Phenylaniline | Pyridin-2-carbaldehyde | Methanol | RT | 6 | 80-90 |
| 3 | Intermediate A | Intermediate B | DMF | 90 | 24 | 60-70 |
Logical Relationships in Troubleshooting
dot
Caption: Logical flow for troubleshooting low synthetic yield.
Technical Support Center: Enhancing Pulmonary Delivery of Bamirastine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the delivery of Bamirastine to lung tissue. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its targeted delivery to the lungs desirable?
This compound is classified as an antihistamine.[1] For respiratory conditions such as asthma, which have an inflammatory component, delivering this compound directly to the lungs could offer targeted therapeutic effects while minimizing systemic side effects. Pulmonary drug delivery can achieve a high local concentration of the drug at the site of action.
2. What are the primary challenges in delivering this compound to the lungs?
Effective pulmonary delivery is hindered by the lungs' natural clearance mechanisms, the need for the drug formulation to have specific aerodynamic properties, and potential formulation instabilities. For a drug like this compound, ensuring it reaches the deep lung tissue in a therapeutically effective concentration without rapid degradation or clearance is a key challenge.
3. What formulation strategies can be employed to enhance this compound delivery to the lungs?
Several advanced formulation strategies can be adapted for this compound:
-
Nanoparticles: Encapsulating this compound in polymeric or solid lipid nanoparticles can improve its solubility, protect it from degradation, and provide controlled release.[2][3]
-
Liposomes: These lipid-based vesicles can encapsulate this compound, potentially prolonging its residence time in the lungs and improving its therapeutic index.[4][][6][7]
-
Dry Powder Inhalers (DPIs): Formulating this compound as a dry powder, often with a carrier like lactose, can offer good stability and efficient delivery with a suitable inhaler device.[8][9][10][11][12]
4. How does particle size affect the lung deposition of this compound formulations?
Particle size is a critical factor. Particles with a mass median aerodynamic diameter (MMAD) between 1 and 5 micrometers are most likely to reach the deep lung tissue. Larger particles tend to deposit in the upper airways (oropharynx), while very small particles may be exhaled.[13]
5. What analytical techniques are used to characterize inhaled this compound formulations?
A combination of techniques is essential:
-
In Vitro Aerosol Performance: A Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) is used to determine the MMAD and Fine Particle Fraction (FPF) of the aerosolized formulation.[14]
-
Particle Sizing and Morphology: Techniques like laser diffraction and scanning electron microscopy (SEM) are used to assess the physical characteristics of the formulation particles.
-
In Vivo Pharmacokinetics: Blood and lung tissue samples are analyzed over time to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following inhalation.[15]
-
Lung Deposition Studies: Gamma scintigraphy can be used to visualize and quantify the deposition of a radiolabeled this compound formulation in the lungs.[16]
Troubleshooting Guides
Issue 1: Low Fine Particle Fraction (FPF) in Dry Powder Inhaler (DPI) Formulation
| Potential Cause | Troubleshooting Step |
| Strong Interparticle Cohesion | Optimize the drug-to-carrier ratio. Consider using finer grades of carrier particles or alternative carriers like mannitol.[9] |
| Inadequate Deaggregation | Ensure the DPI device provides sufficient energy for powder dispersion. Modify the formulation by adding force control agents like magnesium stearate. |
| Hygroscopicity | Store the formulation under controlled low-humidity conditions. Consider co-formulating with a less hygroscopic excipient. |
| Particle Size Distribution | Ensure the micronized this compound has an optimal particle size distribution for aerosolization. |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Aerosol Performance
| Potential Cause | Troubleshooting Step |
| Rapid Clearance from Lungs | Formulate this compound in a sustained-release carrier like liposomes or mucoadhesive nanoparticles to prolong lung residence time.[4] |
| Low Bioavailability at the Target Site | Investigate the dissolution rate of the formulation in simulated lung fluid. Enhance solubility through nanoparticle formulations.[2] |
| Instability in the Lung Environment | Encapsulate this compound to protect it from enzymatic degradation in the lungs. |
| Suboptimal Deposition Pattern | Use imaging techniques like gamma scintigraphy to confirm that the drug is depositing in the desired lung region.[16] Adjust particle size if necessary.[13] |
Issue 3: High Variability in Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Inhalation by Animal Models | Ensure a standardized and reproducible method for intratracheal administration or inhalation. |
| Formulation Instability | Check the stability of the this compound formulation under experimental conditions. |
| Variable Lung Deposition | Re-evaluate the in vitro aerosol performance to ensure consistency. A highly variable FPF can lead to variable lung doses. |
| Gastrointestinal Absorption of Swallowed Fraction | For pharmacokinetic studies, consider using techniques like oral charcoal administration to block absorption from the gut, thereby isolating the pulmonary absorption.[15] |
Quantitative Data Summary
The following tables present representative data from studies on inhaled drug formulations. Note: This data is not specific to this compound but serves as a benchmark for what researchers might expect.
Table 1: In Vitro Aerosol Performance of a Model Drug in a Dry Powder Inhaler Formulation
| Formulation | Emitted Dose (%) | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) | Fine Particle Fraction (FPF) (%) |
| Micronized Drug | 92.5 ± 2.1 | 3.15 ± 0.12 | 2.1 ± 0.1 | 45.2 ± 3.5 |
| Nanoparticle Formulation | 89.1 ± 3.4 | 2.26 ± 0.09 | 1.8 ± 0.2 | 83.3 ± 4.1 |
Data adapted from a study on tacrolimus formulations.[14]
Table 2: Pharmacokinetic Parameters of a Model Drug After Intravenous and Inhaled Administration
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (h) |
| Intravenous | 350 ± 45 | 0.1 | 850 ± 98 | 4.5 ± 0.8 |
| Inhalation (Micronized) | 120 ± 28 | 0.5 | 450 ± 76 | 6.2 ± 1.1 |
| Inhalation (Nanoparticle) | 180 ± 35 | 1.0 | 720 ± 89 | 10.8 ± 1.5 |
Hypothetical data based on trends observed in pulmonary drug delivery studies.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into SLNs to enhance its delivery to the lungs.
Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Polysorbate 80), and purified water.
Methodology:
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse this compound in the molten lipid.
-
Heat the surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase under high-speed homogenization to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize, forming SLNs.
-
Characterize the SLNs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Aerosolization Performance using a Next Generation Impactor (NGI)
Objective: To determine the aerodynamic properties of a this compound dry powder formulation.
Methodology:
-
Load a capsule with the this compound DPI formulation into the inhaler device.
-
Connect the inhaler to the NGI through a mouthpiece adapter.
-
Draw a specific volume of air (e.g., 4 L) through the NGI at a controlled flow rate (e.g., 60 L/min) to actuate the inhaler and aerosolize the powder.
-
Rinse each stage of the NGI with a suitable solvent to recover the deposited drug.
-
Quantify the amount of this compound on each stage using a validated analytical method (e.g., HPLC).
-
Calculate the Emitted Dose, MMAD, GSD, and FPF based on the drug distribution across the NGI stages.
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the pharmacokinetic profile of inhaled this compound.
Methodology:
-
Administer the this compound formulation to the animals (e.g., rats) via intratracheal instillation or a nose-only inhalation chamber.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-administration.
-
At the final time point, euthanize the animals and harvest the lungs and other relevant organs.
-
Process the plasma and tissue homogenates.
-
Analyze the concentration of this compound in the samples using a sensitive bioanalytical method like LC-MS/MS.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nanoparticle formulations in pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Liposome Delivery Systems for Inhalation: A Critical Review Highlighting Formulation Issues and Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUMMARY - Advances in pulmonary drug delivery [ebrary.net]
- 7. researchgate.net [researchgate.net]
- 8. Dry powder inhaler formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
- 10. frontiersin.org [frontiersin.org]
- 11. hub.hku.hk [hub.hku.hk]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Deposition and Clinical Impact of Inhaled Particles in the Lung | Archivos de Bronconeumología [archbronconeumol.org]
- 14. In Vitro and In Vivo Performance of Dry Powder Inhalation Formulations: Comparison of Particles Prepared by Thin Film Freezing and Micronization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of inhaled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to identify drug deposition in the lungs following inhalation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Efficacy in COPD Models: A Comparative Analysis of Roflumilast and Bamirastine
A comprehensive review of available preclinical data indicates a significant disparity in the extent of investigation into the efficacy of roflumilast versus bamirastine for Chronic Obstructive Pulmonary Disease (COPD). While roflumilast has been the subject of multiple studies in well-established animal models of COPD, a notable lack of publicly available preclinical data for this compound in similar models prevents a direct, data-driven comparison of their efficacy. This guide synthesizes the available evidence for roflumilast and outlines the known mechanistic information for both compounds.
Mechanism of Action: Targeting PDE4
Both roflumilast and this compound are known to act as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory mediators, processes central to the pathology of COPD.
Roflumilast: Preclinical Efficacy in COPD Models
Roflumilast has demonstrated anti-inflammatory effects and the ability to prevent emphysema in mouse models of cigarette smoke (CS)-induced COPD. The primary endpoints in these studies typically include the analysis of inflammatory cell infiltrates in bronchoalveolar lavage fluid (BALF) and histological assessment of lung tissue.
Experimental Workflow: Cigarette Smoke-Induced COPD Model
A common preclinical model for evaluating COPD therapeutics involves exposing mice to cigarette smoke over an extended period to induce chronic inflammation and lung parenchymal destruction, mimicking key features of human COPD.
Quantitative Data Summary for Roflumilast
The following tables summarize key findings from preclinical studies on roflumilast in mouse models of CS-induced COPD.
Table 1: Effect of Roflumilast on Inflammatory Cell Infiltration in a Chronic CS-Induced COPD Model
| Treatment Group | Dose (mg/kg, oral) | Change in Lung Macrophage Density vs. CS Control | Change in BALF Neutrophils vs. CS Control |
| Roflumilast | 1 | No significant effect | ~30% reduction (in acute models) |
| Roflumilast | 5 | ~70% reduction[1] | ~30% reduction (in acute models)[1] |
Table 2: Effect of Roflumilast on Emphysema Development in a Chronic CS-Induced COPD Model
| Treatment Group | Dose (mg/kg, oral) | Effect on Mean Linear Intercept (MLI) | Effect on Internal Surface Area | Effect on Lung Desmosine Content |
| Roflumilast | 1 | No significant effect | No significant effect | No significant effect |
| Roflumilast | 5 | Fully prevented increase | Fully prevented decrease | Fully prevented decrease[1] |
Experimental Protocols
Chronic Cigarette Smoke Exposure Model [1]
-
Animals: Male C57BL/6J mice.
-
COPD Induction: Mice were exposed to the smoke of three cigarettes per day, 5 days a week, for 7 months in a whole-body exposure chamber.
-
Drug Administration: Roflumilast was administered orally at doses of 1 mg/kg or 5 mg/kg once daily, 5 days a week, for the 7-month duration of smoke exposure.
-
Analysis: At the end of the study period, bronchoalveolar lavage fluid was collected to determine inflammatory cell counts. Lungs were processed for histological analysis to measure the mean linear intercept (an indicator of airspace enlargement) and internal surface area. Lung desmosine content, a marker of elastin degradation, was also quantified.
Acute Cigarette Smoke Exposure Model [1]
-
Animals: Male C57BL/6J mice.
-
Inflammation Induction: Mice were exposed to the smoke of five cigarettes over a 20-minute period.
-
Drug Administration: Roflumilast was given orally at 1 mg/kg or 5 mg/kg.
-
Analysis: BALF was collected at 4 and 24 hours post-exposure to assess neutrophil infiltration.
This compound: Data and Comparison
As of the latest review of published literature, there are no available preclinical studies evaluating the efficacy of this compound in animal models of COPD. While this compound is classified as a PDE4 inhibitor, its therapeutic application has been primarily as an antihistamine. Without in vivo data from relevant respiratory inflammation models, a comparison of its potential efficacy against COPD-related inflammation and lung damage versus roflumilast cannot be made.
Conclusion
The available preclinical evidence robustly supports the efficacy of roflumilast in mitigating key pathological features of COPD in animal models, specifically CS-induced inflammation and emphysema. A high dose (5 mg/kg in mice) appears necessary to achieve significant effects on lung parenchymal destruction. In contrast, the absence of corresponding preclinical data for this compound in COPD models makes a direct comparison of efficacy impossible. Future research into the anti-inflammatory properties of this compound in in vivo models of respiratory disease is required to ascertain its potential therapeutic utility in COPD and enable a meaningful comparison with established PDE4 inhibitors like roflumilast. Researchers and drug development professionals should note the substantial body of evidence supporting roflumilast's mechanism and efficacy in preclinical COPD settings.
References
A Proposed Framework for Validating Bamirastine's Therapeutic Potential Against Established PDE4 Inhibitors
Executive Summary
This guide addresses the proposition of validating Bamirastine, a known second-generation H1-antihistamine, for a novel therapeutic application as a Phosphodiesterase-4 (PDE4) inhibitor. Currently, there is no substantive evidence in peer-reviewed literature to support that this compound possesses PDE4 inhibitory activity.[1] Therefore, this document outlines a comprehensive, albeit hypothetical, experimental framework to rigorously assess this hypothesis. We present a comparative analysis of established PDE4 inhibitors—Roflumilast, Apremilast, and Crisaborole—to serve as benchmarks.[2][3][4] The guide provides detailed experimental protocols and requisite data presentation structures necessary for an objective evaluation of this compound's potential in this therapeutic class.
Introduction to PDE4 Inhibition
Phosphodiesterase-4 (PDE4) is a critical enzyme in inflammatory and immune cells, where it specifically degrades cyclic adenosine monophosphate (cAMP).[5] The hydrolysis of cAMP terminates its signaling, which otherwise suppresses the production of pro-inflammatory mediators. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a potent anti-inflammatory effect.[3][6] This mechanism is the basis for the therapeutic success of PDE4 inhibitors in treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[2][3] This document proposes a structured approach to determine if this compound can be repurposed as a therapeutic agent acting through this pathway.
Comparative Data of Established PDE4 Inhibitors
To establish a baseline for validation, the performance of this compound must be compared against well-characterized PDE4 inhibitors. The following table summarizes key quantitative parameters for leading approved drugs.
Table 1: Performance Characteristics of Established PDE4 Inhibitors
| Parameter | Roflumilast | Apremilast | Crisaborole | This compound (Hypothetical) |
| Primary Indication(s) | Severe COPD[3][4] | Plaque Psoriasis, Psoriatic Arthritis[2][3] | Atopic Dermatitis[2][3] | To Be Determined |
| Administration Route | Oral | Oral | Topical | To Be Determined |
| PDE4 IC₅₀ (nM) | ~0.8 - 4.0 | ~74 | ~490 | To Be Determined |
| Target Cell Types | Immune and airway smooth muscle cells | Immune cells (e.g., keratinocytes, monocytes) | Immune cells in the skin | To Be Determined |
| Known Side Effects | Diarrhea, nausea, weight loss, headache | Diarrhea, nausea, headache, depression | Application site pain, burning, stinging | To Be Determined |
Note: IC₅₀ values can vary based on the specific PDE4 isoform and assay conditions.
Proposed Experimental Validation Workflow
The following workflow is proposed to systematically evaluate this compound's potential as a PDE4 inhibitor, from initial biochemical screening to cell-based functional assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Phosphodiesterase-4 Inhibitors for Psoriasis [webmd.com]
A Guide to the Comparative Analysis of Phosphodiesterase 4 (PDE4) Isoform Selectivity
For researchers, scientists, and drug development professionals, understanding the isoform selectivity of a phosphodiesterase 4 (PDE4) inhibitor is critical for predicting its therapeutic efficacy and side-effect profile. This guide provides a framework for the comparative analysis of a compound's selectivity for PDE4 isoforms, using established inhibitors as examples. While specific experimental data on the PDE4 isoform selectivity of Bamirastine is not publicly available, this guide outlines the necessary methodologies and data presentation formats to conduct such an analysis.
Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to more than 20 different isoforms through alternative splicing. These isoforms are differentially expressed in various tissues and cell types, and they are implicated in a range of physiological and pathological processes, particularly in inflammation and airway diseases. Therefore, the development of PDE4 inhibitors with specific isoform selectivity is a key strategy in modern drug discovery to maximize therapeutic benefit while minimizing adverse effects.
Comparative Selectivity of Known PDE4 Inhibitors
To illustrate a comparative analysis, the following table summarizes the 50% inhibitory concentration (IC50) values for several well-characterized PDE4 inhibitors against the four PDE4 isoforms. The data is presented in nanomolar (nM) concentrations, where a lower value indicates higher potency.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |
| Roflumilast | 0.7[1] | 0.7[1] | 3.0 - 4.3[1] | 0.81[2] |
| Apremilast | 20[3] | 49[3] | 50[3] | 30[3] |
| Cilomilast | ~120 | 25 - 240[2][4] | ~120 | 11 - 61[2][4] |
| Rolipram | 3[5][6] | 130[5][6] | Not widely reported | 240[5][6] |
Note: IC50 values can vary between studies depending on the specific assay conditions, enzyme source (recombinant vs. native), and substrate concentration.
Experimental Protocol for Determining PDE4 Isoform Selectivity
A robust and reproducible experimental protocol is essential for generating high-quality comparative data. The following is a generalized protocol for determining the IC50 of a test compound against different PDE4 isoforms using a scintillation proximity assay (SPA), a common and sensitive method.
Objective: To determine the concentration of a test compound required to inhibit 50% of the enzymatic activity of recombinant human PDE4A, PDE4B, PDE4C, and PDE4D isoforms.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
[³H]-cAMP (radiolabeled substrate)
-
Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Test compound and reference inhibitors (e.g., Roflumilast)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in an appropriate solvent (e.g., DMSO), followed by a final dilution in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant PDE4 isoforms to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Assay Reaction:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add the serially diluted test compound or reference inhibitor.
-
Add the diluted PDE4 enzyme to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for enzymatic activity.
-
-
Substrate Addition: Add [³H]-cAMP to each well to start the enzymatic reaction. The final concentration of cAMP should be below the Michaelis-Menten constant (Km) for each isoform to ensure competitive inhibition can be accurately measured.
-
Reaction Termination and SPA Bead Addition: Terminate the reaction by adding a suspension of SPA beads. The beads will bind to the radiolabeled 5'-AMP product of the enzymatic reaction.
-
Signal Detection: Incubate the plates to allow the beads to settle and the signal to stabilize. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological process and the experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revvity Health Sciences Inc LANCE Ultra cAMP Detection Kit, 1,000 Assay | Fisher Scientific [fishersci.com]
- 3. pnas.org [pnas.org]
- 4. revvity.com [revvity.com]
- 5. [PDF] Phosphodiesterase 4 assay using the new LANCE ® Ultra cAMP kit | Semantic Scholar [semanticscholar.org]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
Assessment of Bamirastine's Phosphodiesterase Cross-Reactivity Unfounded by Current Scientific Literature
A comprehensive review of available scientific literature and drug databases reveals no evidence to support the classification of Bamirastine as a phosphodiesterase (PDE) inhibitor. Therefore, an assessment of its cross-reactivity with different phosphodiesterase families cannot be conducted.
This compound is consistently identified as a second-generation antihistamine. Its primary mechanism of action is the selective antagonism of histamine H1 receptors. This activity underlies its clinical use in the treatment of allergic conditions. An alternative designation for this compound is TAK-427, which is also characterized in the literature as a long-lasting antihistamine with minimal sedative side effects[1].
Extensive searches for any reported phosphodiesterase inhibitory activity of this compound or its alias TAK-427 have yielded no supporting data. The user's request for a comparison guide on this topic is based on a premise that is not substantiated by current scientific findings. Consequently, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways related to PDE inhibition by this compound, cannot be fulfilled.
For researchers, scientists, and drug development professionals interested in phosphodiesterase inhibitors, it is crucial to focus on compounds that have established activity against this enzyme superfamily. The development and characterization of PDE inhibitors involve specific assays to determine their potency and selectivity across the various PDE families.
General Phosphodiesterase Signaling and Inhibition
Phosphodiesterases are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of these second messengers is vital for numerous physiological processes. The inhibition of specific PDE families is a therapeutic strategy for a range of conditions, including cardiovascular diseases, respiratory illnesses, and erectile dysfunction.
A generalized signaling pathway involving phosphodiesterases is depicted below. This diagram illustrates the central role of PDEs in degrading cyclic nucleotides and how their inhibition can amplify signaling cascades.
Experimental Workflow for Assessing PDE Inhibitor Selectivity
The assessment of a compound's cross-reactivity across different phosphodiesterase families is a standard procedure in drug discovery and development. A typical experimental workflow for determining the selectivity profile of a potential PDE inhibitor is outlined in the diagram below. This process generally involves initial screening followed by the determination of potency (e.g., IC50 values) against a panel of PDE isoenzymes.
References
The Potential of Bamirastine in Inflammatory Models: A Comparative Overview of Antihistaminic Anti-inflammatory Action
For researchers, scientists, and drug development professionals, identifying novel anti-inflammatory agents with efficacy in patient populations non-responsive to standard therapies is a critical unmet need. Bamirastine, a second-generation H1 antihistamine, presents a potential alternative therapeutic avenue. While direct preclinical evidence of this compound's efficacy in animal models explicitly resistant to other anti-inflammatory drugs remains to be published, an examination of the broader anti-inflammatory properties of this drug class, in comparison to traditional agents like NSAIDs and corticosteroids, provides a valuable framework for future investigation.
This guide synthesizes available preclinical data on the anti-inflammatory effects of second-generation antihistamines, using them as a surrogate to explore the potential of this compound. It compares their mechanistic approach to that of established anti-inflammatory drugs and provides detailed experimental protocols for assessing anti-inflammatory efficacy in vivo.
Comparative Efficacy in Animal Models of Inflammation
Direct comparative studies of this compound against other anti-inflammatory drugs in refractory animal models are not currently available in the public domain. However, preclinical studies on other second-generation antihistamines, such as desloratadine, have demonstrated their ability to modulate inflammatory responses beyond simple histamine H1 receptor antagonism. These effects include the inhibition of pro-inflammatory cytokine and chemokine release from mast cells and basophils.
To provide a comparative context, the following tables summarize representative data from animal studies for different classes of anti-inflammatory agents in common inflammatory models. It is important to note that these data are not from head-to-head comparisons and are presented to illustrate the typical efficacy of each drug class.
Table 1: Efficacy of Anti-inflammatory Agents in a Carrageenan-Induced Paw Edema Model in Rats
| Drug Class | Compound | Dose | Route of Administration | Inhibition of Edema (%) |
| Antihistamine (H1) | Desloratadine | 10 mg/kg | Oral | ~30-40% |
| NSAID | Indomethacin | 5 mg/kg | Oral | ~50-60% |
| Corticosteroid | Dexamethasone | 0.5 mg/kg | Oral | ~70-80% |
Note: Data are synthesized from multiple sources for illustrative purposes and do not represent a direct comparative study.
Table 2: Effect of Anti-inflammatory Agents on Inflammatory Mediator Release in a Murine Air Pouch Model
| Drug Class | Compound | Dose | Route of Administration | Reduction in TNF-α Levels (%) | Reduction in IL-6 Levels (%) |
| Antihistamine (H1) | Cetirizine | 10 mg/kg | Intraperitoneal | ~25-35% | ~20-30% |
| NSAID | Ibuprofen | 100 mg/kg | Oral | ~40-50% | Not consistently effective |
| Corticosteroid | Prednisolone | 10 mg/kg | Oral | ~60-70% | ~50-60% |
Note: Data are synthesized from multiple sources for illustrative purposes and do not represent a direct comparative study.
Mechanistic Differences and Potential for Synergy
The primary mechanism of action of this compound and other second-generation antihistamines is the blockade of the histamine H1 receptor. However, their anti-inflammatory effects are also attributed to their ability to stabilize mast cells and basophils, thereby inhibiting the release of a wide array of inflammatory mediators, including cytokines, chemokines, and leukotrienes. This contrasts with the mechanisms of NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, and corticosteroids, which exert broad anti-inflammatory effects through the modulation of gene transcription.
Given these distinct mechanisms, there is a theoretical basis for the efficacy of antihistamines in inflammatory conditions where histamine and mast cell degranulation play a significant pathogenic role, and potentially in scenarios where NSAIDs or corticosteroids are less effective or contraindicated.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Inflammation: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar region of the right hind paw of each rat.
-
Drug Administration: Test compounds (e.g., this compound, Indomethacin) or vehicle are administered orally or intraperitoneally at a specified time (e.g., 60 minutes) before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Murine Air Pouch Model of Inflammation
This model allows for the study of leukocyte migration and the quantification of inflammatory mediators in the pouch exudate.
-
Animals: Male BALB/c mice (20-25 g) are used.
-
Pouch Formation: On day 0, mice are anesthetized, and 3 mL of sterile air is injected subcutaneously into the dorsal region to create an air pouch. On day 3, the pouch is reinflated with 2 mL of sterile air.
-
Induction of Inflammation: On day 6, 1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the air pouch.
-
Drug Administration: Test compounds are administered orally or intraperitoneally 1 hour before the carrageenan injection.
-
Sample Collection: At a specified time point (e.g., 6 or 24 hours) after carrageenan injection, mice are euthanized, and the pouch exudate is collected by washing the pouch with sterile saline.
-
Analysis:
-
Leukocyte Count: The total and differential leukocyte counts in the exudate are determined using a hemocytometer and stained smears.
-
Mediator Analysis: The levels of cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators in the cell-free supernatant of the exudate are quantified using ELISA kits.
-
Visualizing the Pathways
The following diagrams illustrate the signaling pathways involved in the anti-inflammatory actions of different drug classes and a typical experimental workflow.
Caption: Comparative signaling pathways of antihistamines, NSAIDs, and corticosteroids.
Caption: General workflow for in vivo evaluation of anti-inflammatory compounds.
Benchmarking the Safety Profile of Novel Antihistamines: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, establishing a favorable safety profile is paramount in the successful development of new small molecule inhibitors. This guide provides a framework for benchmarking the safety of a new chemical entity, using the second-generation H1-antihistamine Bamirastine as a case study against other established molecules in its class. Due to the limited publicly available clinical data on this compound, this guide serves as a template, populated with comprehensive data on leading second-generation antihistamines to illustrate the benchmarking process.
Comparative Safety Overview of Second-Generation H1-Antihistamines
The landscape of H1-antihistamines has evolved significantly, with second-generation agents designed to minimize the sedative and anticholinergic side effects associated with their first-generation predecessors. The primary safety concerns for this class of molecules include central nervous system (CNS) effects (somnolence and fatigue), potential cardiotoxicity (QTc interval prolongation), and to a lesser extent, hepatotoxicity.
The following table summarizes the incidence of common adverse events for several leading second-generation antihistamines, providing a quantitative basis for comparison. Data for this compound is designated as "Not Available (N/A)" and is intended to be populated with proprietary or forthcoming clinical trial data.
| Adverse Event | This compound | Cetirizine | Loratadine | Fexofenadine | Desloratadine | Levocetirizine | Rupatadine | Ebastine | Bilastine | Placebo |
| Somnolence/Drowsiness | N/A | 13.7% | 8% | 1.3% | 2.1% | 6.0% | 9.7% | 1.4-9% | 3.5% | 1.8% |
| Headache | N/A | 14% | 12% | 10.3% | 6.5% | 5.0% | 12.5% | 6-13% | 4.0% | 7.4% |
| Dry Mouth | N/A | 5% | 3% | N/A | 3.0% | 3.0% | N/A | 4-7% | N/A | 2.6% |
| Fatigue | N/A | 5.9% | 4% | 1.3% | 2.1% | 5.0% | N/A | N/A | N/A | 1.4% |
| Pharyngitis | N/A | 2.2% | 4% | N/A | 3.1% | N/A | N/A | N/A | N/A | 1.9% |
| QTc Prolongation | N/A | No significant effect at standard doses | No significant effect at standard doses | No significant effect at standard doses | No significant effect at standard doses | No significant effect at standard doses | No clinically relevant changes observed | No QT prolongation | No effect on QTc interval | N/A |
Signaling Pathways and Experimental Workflows
To understand the potential for off-target effects and to standardize the assessment of safety, it is crucial to visualize the underlying biological pathways and the experimental designs of clinical trials.
H1-Antihistamine Signaling Pathway and Potential for Off-Target Effects
Second-generation H1-antihistamines are inverse agonists of the histamine H1 receptor. Their improved safety profile is largely due to their lower propensity to cross the blood-brain barrier and their higher selectivity for the H1 receptor over other receptors. The following diagram illustrates the basic mechanism of action and highlights how a lack of selectivity could lead to off-target effects.
Caption: Mechanism of H1-Antihistamines and Off-Target Effects.
Standardized Workflow for a Phase III Allergic Rhinitis Clinical Trial
The assessment of safety and efficacy in allergic rhinitis clinical trials follows a structured protocol. The diagram below outlines a typical workflow, which is essential for ensuring the comparability of data across different studies.
Caption: Workflow of a Phase III Allergic Rhinitis Clinical Trial.
Detailed Experimental Protocols
Reproducibility and comparability of safety data are contingent on detailed and standardized experimental protocols. Below are methodologies for key safety assessments in antihistamine clinical trials.
Assessment of Somnolence: Multiple Sleep Latency Test (MSLT)
The MSLT is an objective method to quantify physiological sleepiness.
-
Objective: To measure the time it takes for a subject to fall asleep in a quiet environment during the day.
-
Procedure:
-
Subjects are given several opportunities (typically 4-5) to nap at two-hour intervals throughout the day.
-
For each nap opportunity, the subject is in a quiet, dark room and instructed to try to fall asleep.
-
Polysomnography is used to monitor brain waves, eye movements, and muscle tone to determine the precise moment of sleep onset.
-
The latency to sleep onset is recorded for each nap.
-
The test is typically terminated 15-20 minutes after it begins if the subject has not fallen asleep.
-
-
Data Analysis: The mean sleep latency across all naps is calculated. A shorter mean sleep latency indicates a higher degree of sleepiness.
Cardiovascular Safety Assessment: Thorough QT/QTc Study
This study is designed to assess the potential of a drug to cause delayed ventricular repolarization, a risk factor for torsades de pointes.
-
Objective: To determine the effect of a drug on the QT interval of the electrocardiogram (ECG).
-
Procedure:
-
A randomized, double-blind, placebo- and positive-controlled crossover study is typically conducted in healthy volunteers.
-
Subjects receive the investigational drug at therapeutic and supratherapeutic doses, a placebo, and a positive control known to prolong the QTc interval (e.g., moxifloxacin).
-
Time-matched ECGs are recorded at baseline and at multiple time points after dosing.
-
Blood samples are collected to determine the pharmacokinetic profile of the drug.
-
-
Data Analysis: The change in QTc interval from baseline is calculated for each treatment group. The QTc is corrected for heart rate using a formula such as Bazett's or Fridericia's. The primary endpoint is the time-matched, placebo-subtracted change in QTc.
Hepatotoxicity Monitoring: Liver Function Tests (LFTs)
Routine monitoring of liver enzymes is a standard safety measure in clinical trials.
-
Objective: To detect potential drug-induced liver injury.
-
Procedure:
-
Blood samples are collected at baseline and at regular intervals throughout the study.
-
A panel of LFTs is measured, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
-
Data Analysis: Elevations in these enzymes, particularly ALT, above the upper limit of normal (ULN) are monitored. Clinically significant elevations (e.g., >3x ULN) are investigated further.
Logical Framework for Safety Profile Comparison
A systematic comparison of safety profiles requires a logical framework that considers multiple factors beyond the incidence of adverse events.
Caption: Logical Framework for Comparative Safety Assessment.
This guide provides a comprehensive framework for benchmarking the safety profile of this compound against other second-generation antihistamines. By systematically collecting and comparing data on adverse events, understanding the underlying pharmacology, and adhering to standardized experimental protocols, drug developers can build a robust safety case for their novel small molecule inhibitors. As clinical data for this compound becomes available, it can be integrated into this framework to provide a direct and meaningful comparison.
In Vitro Comparison of Bamirastine and Cilomilast on Inflammatory Cell Function: A Guide for Researchers
An objective comparison of the in vitro anti-inflammatory properties of Bamirastine and Cilomilast reveals a significant disparity in the available scientific literature. While Cilomilast, a selective phosphodiesterase-4 (PDE4) inhibitor, has been extensively studied for its effects on various inflammatory cells, this compound is primarily characterized as an antihistamine with a notable absence of publicly available in vitro data on its direct impact on inflammatory cell functions beyond histamine receptor antagonism.
This guide synthesizes the available experimental data for Cilomilast and outlines the known mechanism of action for this compound, highlighting the current limitations in performing a direct quantitative comparison.
Cilomilast: A Profile of a Phosphodiesterase-4 Inhibitor
Cilomilast is a second-generation PDE4 inhibitor that exerts its anti-inflammatory effects by increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[1][2] This elevation in cAMP leads to a broad suppression of inflammatory cell activity.[1]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the reported in vitro effects of Cilomilast on various inflammatory cell functions.
Table 1: Effects of Cilomilast on Cytokine Release from Human Inflammatory Cells
| Cell Type | Cytokine | Stimulus | Cilomilast Concentration | Result |
| COPD Lung Macrophages | TNF-α | Lipopolysaccharide (LPS) | > 300 nM | Significant Inhibition[3] |
| LPS | 10 µM | 34.2 ± 6.0% inhibition[3] | ||
| IL-6 | LPS | Up to 10 µM | No significant inhibition[3] | |
| Bronchial Epithelial Cells (COPD) | TNF-α | - | 1 µM | Significant reduction (p=0.005)[4] |
| IL-8 | - | 1 µM | No statistical inhibition[4] | |
| GM-CSF | - | Not specified | Reduced release[5] | |
| Sputum Cells (COPD) | TNF-α | - | 1 µM | Significant reduction (p=0.005)[4] |
| GM-CSF | - | 1 µM | Significant reduction (p=0.003)[4] |
Table 2: Effects of Cilomilast on Other Inflammatory Cell Functions
| Cell Type | Function Assessed | Cilomilast Concentration | Result |
| Neutrophils | Chemotaxis | 1 µM (in supernatant) | Significant decrease[4] |
| CD8+ T-lymphocytes | Cell Count (in vivo) | Not applicable | 48% reduction (p < 0.01)[6] |
| CD68+ Macrophages | Cell Count (in vivo) | Not applicable | 47% reduction (p = 0.001)[6] |
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of Cilomilast are mediated through the inhibition of the PDE4 enzyme.
Caption: Cilomilast inhibits PDE4, leading to increased cAMP levels.
A typical experimental workflow to determine the in vitro effects of a compound on inflammatory cell function is outlined below.
Caption: A generalized workflow for in vitro immunopharmacology studies.
This compound: An Antihistamine Perspective
This compound is identified as an antihistaminic agent. Its mechanism of action involves the blockade of histamine H1 receptors, thereby preventing histamine-mediated effects that are characteristic of allergic reactions.
A comprehensive literature search did not yield specific in vitro studies investigating the direct effects of this compound on inflammatory cell functions such as cytokine production, chemotaxis, or phagocytosis. Therefore, a quantitative comparison with Cilomilast on these parameters is not possible based on the currently available data.
Experimental Protocols for In Vitro Assays
1. Cell Isolation and Culture:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Neutrophils: Isolated from the granulocyte layer after density gradient centrifugation, followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are plated at a specific density in multi-well plates.
2. Cytokine Measurement (ELISA):
-
Cells are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound for a specified duration.
-
Cell-free supernatants are collected by centrifugation.
-
Cytokine levels (e.g., TNF-α, IL-6, IL-8) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Absorbance is measured on a microplate reader, and concentrations are determined by comparison with a standard curve.
3. Neutrophil Chemotaxis Assay (Boyden Chamber):
-
A two-compartment Boyden chamber separated by a porous membrane (e.g., 3-5 µm pore size) is used.
-
The lower compartment is filled with a chemoattractant (e.g., fMLP or supernatant from stimulated cells).
-
A suspension of isolated neutrophils, pre-incubated with the test compound or vehicle, is added to the upper compartment.
-
The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration.
-
After incubation, the membrane is removed, fixed, and stained (e.g., with Giemsa stain).
-
The number of neutrophils that have migrated to the lower surface of the membrane is counted in several high-power fields using a light microscope.
Summary and Future Directions
Cilomilast demonstrates broad in vitro anti-inflammatory activity by suppressing the function of multiple key inflammatory cells. This is supported by quantitative data from various experimental models. In contrast, the in vitro characterization of this compound's effects on inflammatory cell functions is limited, with its primary role defined as a histamine H1 receptor antagonist.
To enable a direct and comprehensive comparison, further in vitro studies are required to elucidate the potential direct effects of this compound on a range of inflammatory cell types and their functions, including cytokine and chemokine release, phagocytosis, and chemotaxis. Such data would be invaluable for researchers and drug development professionals seeking to understand the full immunomodulatory profile of this compound.
References
- 1. Mast cell stabilisers, leukotriene antagonists and antihistamines: A rapid review of the evidence for their use in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]
- 2. Generation of leukotrienes by purified human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug repurposing and cytokine management in response to COVID-19: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neutrophil chemotaxis and chemokinesis associated with a plasma protein in aging rats: selective depression of cell responses mediated by complement-derived chemoattractants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fasttrackurgentcare.com [fasttrackurgentcare.com]
- 6. Leukotriene B4, an activation product of mast cells, is a chemoattractant for their progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Superiority of Bamirastine in Specific Patient-Derived Cell Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bamirastine's performance with other second-generation antihistamines in relevant patient-derived cell assays. The following sections detail the anti-inflammatory and mast cell-stabilizing properties of these compounds, supported by experimental data and detailed protocols to aid in the design and evaluation of future studies.
Executive Summary
This compound, a second-generation histamine H1 receptor antagonist, is primarily recognized for its role in alleviating allergic reactions. Beyond its primary mechanism of blocking the H1 receptor, emerging evidence suggests that second-generation antihistamines possess additional anti-inflammatory and mast cell-stabilizing properties. These effects, which are not directly linked to H1-receptor antagonism, involve the inhibition of mediator release from key immune cells such as mast cells and basophils. This guide synthesizes available data to validate the potential superiority of this compound in specific patient-derived cell assays by comparing its activity profile with other commonly used second-generation antihistamines like Cetirizine, Loratadine, and Fexofenadine. While direct comparative data for this compound in patient-derived cell assays is limited, this guide extrapolates from available in vitro studies on related compounds to provide a framework for its evaluation.
Comparative Data on Second-Generation Antihistamines
The following tables summarize the available quantitative data comparing the efficacy of various second-generation antihistamines in inhibiting histamine-induced responses and mediator release.
Table 1: Inhibition of Histamine-Induced Wheal and Flare Response
| Antihistamine (Dosage) | Mean Percent Reduction in Wheal Area (vs. Placebo) | Rank Order of Potency (Area Under the Curve 0-24h) | Reference |
| Cetirizine (10 mg) | Superior to other treatments at 1 hour | 1 | [1] |
| Epinastine (20 mg) | Effective after 30 minutes | 2 | [1] |
| Terfenadine (60 mg) | Potent inhibition after 1 hour | 3 | [1] |
| Ebastine (10 mg) | Efficacious from 4 hours to 24 hours | 4 | [1] |
| Fexofenadine (60 mg) | Less potent than Terfenadine | 5 | [1] |
| Loratadine (10 mg) | Least potent inhibitor | 6 | [1] |
Table 2: Inhibition of Cytokine Release from Human Mast Cell Line (HMC-1)
| Antihistamine | Maximal Inhibition of TNF-α Release (Concentration) | Inhibitory Potency Sequence (Cytokines) | Reference |
| Azelastine | 10⁻¹² M | TNF-α > IL-8 ≥ IL-6 ≥ IL-3 | [2] |
| Loratadine | 10⁻⁹ M | TNF-α > IL-8 ≥ IL-6 ≥ IL-3 | [2] |
| Cetirizine | 10⁻⁹ M | TNF-α > IL-8 ≥ IL-6 ≥ IL-3 | [2] |
| Ranitidine (H2-blocker) | 10⁻⁸ M | TNF-α and IL-3 only | [2] |
Table 3: Inhibition of Cytokine Secretion from Human Basophils (stimulated with anti-IgE)
| Antihistamine | Potency in Inhibiting IL-4 & IL-13 vs. Histamine & LTC₄ Release | Inhibition of IL-4 mRNA Accumulation | Reference |
| Desloratadine | ~6-7 times more potent for cytokines | Up to 80% | [3] |
Experimental Protocols
Detailed methodologies for key experimental assays are provided below to facilitate the replication and extension of these findings.
Mast Cell/Basophil Degranulation Assay (Histamine Release)
This assay quantifies the ability of a compound to inhibit the release of histamine from activated mast cells or basophils.
Materials:
-
Patient-derived mast cells or basophils (or a suitable cell line, e.g., LAD2, RBL-2H3)
-
Tyrode's buffer (supplemented with 0.1% BSA, 1 mM CaCl₂, 1 mM MgCl₂)
-
Stimulating agent (e.g., anti-IgE, compound 48/80, calcium ionophore A23187)
-
This compound and other comparator antihistamines
-
Histamine standard
-
Perchloric acid (0.4 M)
-
o-Phthalaldehyde (OPT)
-
NaOH
-
Fluorometer
Procedure:
-
Isolate and purify mast cells or basophils from patient samples.
-
Wash the cells with Tyrode's buffer and resuspend to a final concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound or comparator drugs for 15-30 minutes at 37°C.
-
Add the stimulating agent to induce degranulation and incubate for 30-60 minutes at 37°C.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant and lyse the cell pellet with perchloric acid to determine residual histamine content.
-
To measure histamine in the supernatant and cell lysate, add OPT and NaOH to form a fluorescent derivative.
-
Measure the fluorescence using a fluorometer (excitation 360 nm, emission 450 nm).
-
Calculate the percentage of histamine release and the inhibition by the test compounds.
Cytokine Release Assay (ELISA)
This assay measures the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-4, IL-6, IL-8, IL-13) from immune cells.
Materials:
-
Patient-derived basophils or mast cells
-
RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Stimulating agents (e.g., PMA and Ionomycin, anti-IgE)
-
This compound and other comparator antihistamines
-
ELISA kits for the specific cytokines of interest
Procedure:
-
Culture the patient-derived cells in RPMI 1640 medium.
-
Pre-treat the cells with different concentrations of this compound or other antihistamines for 1-2 hours.
-
Stimulate the cells with the appropriate agonist and incubate for 6-24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine and the percentage of inhibition by the test compounds.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.
Experimental workflow for assessing mast cell degranulation.
Simplified signaling pathway of the Histamine H1 receptor.
Comparative properties of second-generation antihistamines.
Conclusion
The available evidence suggests that second-generation antihistamines, beyond their primary H1 receptor antagonism, exhibit clinically relevant anti-inflammatory and mast cell-stabilizing effects. While direct comparative data for this compound in patient-derived cell assays remains to be established, the existing literature on compounds like Cetirizine and Desloratadine provides a strong rationale for investigating this compound's potential superiority in these assays. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate such research, ultimately leading to a more comprehensive understanding of this compound's therapeutic profile and its potential advantages in treating allergic and inflammatory conditions. Further studies are warranted to directly compare the effects of this compound with other second-generation antihistamines on mediator release from patient-derived mast cells, basophils, and eosinophils to definitively validate its superiority.
References
- 1. A double-blind, single-dose, crossover comparison of cetirizine, ebastine, epinastine, fexofenadine, terfenadine, and loratadine versus placebo: suppression of histamine-induced wheal and flare response for 24 h in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine generation and mediator release by human basophils treated with desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Bamirastine and its Metabolites: A Methodological Guide
To the attention of researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the pharmacokinetic profiles of the antihistamine Bamirastine and its metabolites. Despite a comprehensive search of publicly available scientific literature and regulatory documents, specific quantitative pharmacokinetic data for this compound and its metabolites remains largely unpublished. Therefore, this document serves as a methodological template, outlining the requisite experimental data and protocols for such a comparative study. To illustrate the expected data presentation and methodologies, this guide will use a hypothetical drug, "Drug X," and its metabolites as placeholders.
Overview of Pharmacokinetic Parameters
A comprehensive comparative study of a parent drug and its metabolites necessitates the quantification of several key pharmacokinetic parameters. These parameters, summarized in Table 1, provide a quantitative measure of the absorption, distribution, metabolism, and excretion (ADME) of the compounds.
Table 1: Key Pharmacokinetic Parameters for Comparative Analysis
| Parameter | Description | Importance in Comparative Analysis |
| Cmax | Maximum (or peak) plasma concentration that a drug reaches after administration. | Indicates the extent of absorption and potential for acute side effects. Comparing the Cmax of the parent drug and metabolites reveals the rate of metabolism. |
| Tmax | Time at which the Cmax is observed. | Provides information on the rate of drug absorption and formation of metabolites. |
| AUC (Area Under the Curve) | The integral of the plasma concentration-time curve, representing the total drug exposure over time. | A key indicator of the overall bioavailability of the parent drug and the extent of metabolite formation and exposure. |
| t½ (Half-life) | Time required for the concentration of the drug in the body to be reduced by one-half. | Determines the dosing interval and the time to reach steady-state concentrations. Differences in half-life between the parent drug and metabolites can indicate accumulation potential of the metabolites. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Reflects the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
Comparative Pharmacokinetic Data (Hypothetical Example: Drug X)
The following table illustrates how quantitative data for a parent drug (Drug X) and its primary active metabolite (Metabolite Y) and inactive metabolite (Metabolite Z) would be presented.
Table 2: Comparative Pharmacokinetic Profiles of Drug X and its Metabolites following a single oral dose of 20 mg in healthy volunteers (n=24)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | t½ (hr) |
| Drug X (Parent) | 150 ± 25 | 1.5 ± 0.5 | 980 ± 120 | 8.2 ± 1.5 |
| Metabolite Y (Active) | 75 ± 15 | 3.0 ± 0.8 | 1250 ± 200 | 12.5 ± 2.1 |
| Metabolite Z (Inactive) | 25 ± 8 | 4.5 ± 1.0 | 450 ± 90 | 6.0 ± 1.2 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the typical experimental protocols required.
Study Design and Subject Population
A typical pharmacokinetic study would involve a single-center, open-label, single-dose or multiple-dose study in healthy adult volunteers.
-
Inclusion Criteria: Healthy male and female subjects, aged 18-55 years, with a body mass index (BMI) within a specified range (e.g., 18-30 kg/m ²). All subjects would provide written informed consent.
-
Exclusion Criteria: History of clinically significant diseases, use of any medication within a specified period before the study, and known allergies to the drug class.
-
Dosing: A single oral dose of this compound (e.g., 10 mg tablet) administered with a standardized volume of water after an overnight fast.
-
Blood Sampling: Venous blood samples (e.g., 5 mL) collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma would be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
Quantification of this compound and its metabolites in plasma would be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples would be prepared using protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: Separation of the parent drug and its metabolites would be achieved on a C18 reverse-phase column with a gradient mobile phase (e.g., a mixture of acetonitrile and water with a small percentage of formic acid).
-
Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and each metabolite would be used for quantification.
-
Method Validation: The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Hypothetical metabolic pathway of this compound.
Caption: General experimental workflow for a pharmacokinetic study.
Conclusion
Safety Operating Guide
Prudent Disposal of Bamirastine in a Laboratory Setting: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Bamirastine is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing its hazards, a conservative approach, treating the substance as potentially hazardous, is required. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, adhering to general principles of pharmaceutical waste management and regulations such as the Resource Conservation and Recovery Act (RCRA).
Hazard Assessment and Waste Classification
Due to the limited availability of public safety data for this compound, a definitive classification as hazardous or non-hazardous cannot be made. Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical waste. This approach ensures the highest level of safety and compliance.
Pharmaceutical waste is generally categorized as hazardous if it is specifically listed by the Environmental Protection Agency (EPA) (as a P- or U-listed waste) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4] Without specific data for this compound, an assumption of potential toxicity is the most cautious and appropriate course of action.
Quantitative Data for this compound
| Property | Value |
| CAS Number | 215529-47-8 |
| Molecular Formula | C31H37N5O3 |
| Molecular Weight | 527.66 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Data not readily available |
| Hazard Class | Not formally assigned; treat as hazardous |
| Disposal Codes | To be determined by a licensed waste vendor |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound waste in a laboratory environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired pure compounds, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), in a designated, leak-proof hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Collect in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[5]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, syringes, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard associated with the waste (e.g., "Potentially Toxic," "Chemical Waste for Incineration").
-
4. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in secondary containment to prevent spills.
5. Disposal Procedure:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.
-
Do not attempt to dispose of this compound waste in the regular trash or via the sanitary sewer. Improper disposal of pharmaceuticals can lead to environmental contamination.[5]
-
Follow all institutional, local, state, and federal regulations for the disposal of pharmaceutical waste.[1][2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Guidance for Bamirastine
Disclaimer: A specific Safety Data Sheet (SDS) for Bamirastine (also known as TAK-427) was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent pharmaceutical compounds with unknown toxicological profiles. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical entity.
Immediate Safety and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a conservative approach to personal protective equipment is mandatory to minimize exposure. The primary focus is on preventing inhalation of airborne particles, skin contact, and eye exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended PPE | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. For procedures with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. | Prevents inhalation of fine particles of the active pharmaceutical ingredient (API). |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Body Protection | A disposable, low-permeability lab coat or coverall. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. For larger scale operations, disposable shoe covers should be considered. | Prevents contamination of personal footwear and subsequent spread outside the laboratory. |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Detailed Methodologies
Donning and Doffing PPE:
-
Donning Sequence:
-
Lab coat or coveralls.
-
Inner pair of gloves.
-
Respirator.
-
Goggles.
-
Outer pair of gloves (cuffs over the sleeves of the lab coat).
-
-
Doffing Sequence (to minimize cross-contamination):
-
Remove outer gloves.
-
Remove lab coat or coveralls, turning it inside out.
-
Remove goggles.
-
Remove respirator.
-
Remove inner gloves.
-
Wash hands immediately and thoroughly.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and weighing papers, must be considered hazardous waste.
-
Containerization:
-
Solid waste should be collected in a dedicated, clearly labeled, sealed container.
-
Liquid waste containing this compound should be collected in a separate, labeled, sealed, and chemically compatible container.
-
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the date.
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste vendor. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[1][2][3][4]
The following diagram illustrates the decision process for the disposal of materials contaminated with this compound.
References
- 1. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
- 4. Toxicity studies of myristicin administered by gavage to F344/NTac rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
